Isopropyl 6-chloropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINMSGZBCRNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718284 | |
| Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321946-09-2 | |
| Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of Isopropyl 6-chloropyridazine-3-carboxylate
Prepared by: A Senior Application Scientist
Introduction: The Significance of Isopropyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, where the chloro- and ester moieties provide versatile handles for further chemical transformations. The precise structural characterization and purity assessment of this intermediate are paramount to ensure the integrity and reproducibility of downstream synthetic efforts and, ultimately, the safety and efficacy of potential drug candidates.
This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected spectral data but also to elucidate the rationale behind the chosen experimental methodologies, thereby ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.
Synthesis Context: Anticipating Analytical Challenges
A common synthetic route to this compound involves the esterification of 6-chloropyridazine-3-carboxylic acid. This can be achieved through various methods, such as reaction with isopropanol in the presence of an acid catalyst or conversion of the carboxylic acid to an acyl chloride followed by reaction with isopropanol.[2][3] Understanding this synthetic background is crucial as it informs the potential impurity profile, which may include unreacted starting materials or by-products from side reactions. A robust analytical methodology must be able to resolve and identify these potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule like this compound, NMR is indispensable for confirming the presence and connectivity of the pyridazine ring, the isopropyl group, and the ester functionality.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive experimental spectrum is not publicly available, the following data is predicted based on the analysis of structurally similar compounds, such as methyl 6-chloropyridazine-3-carboxylate and other pyridazine derivatives.[4][5] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules, offering good solubility and minimal interference in the proton spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d, J ≈ 9.0 Hz | 1H | H-4 |
| ~7.75 | d, J ≈ 9.0 Hz | 1H | H-5 |
| ~5.30 | sept, J ≈ 6.3 Hz | 1H | CH (isopropyl) |
| ~1.45 | d, J ≈ 6.3 Hz | 6H | CH₃ (isopropyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C=O (ester) |
| ~155.0 | C-6 |
| ~150.0 | C-3 |
| ~130.0 | C-4 |
| ~128.0 | C-5 |
| ~71.0 | CH (isopropyl) |
| ~21.8 | CH₃ (isopropyl) |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical TMS peak is indicative of good shimming.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: NMR data acquisition and processing workflow.
High-Performance Liquid Chromatography (HPLC): Assessing Purity with Precision
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is suitable for determining its purity and identifying any synthesis-related impurities. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic compounds.
Hypothetical HPLC Method and Expected Data
The following method is based on established protocols for the analysis of pyridazine derivatives and other heterocyclic compounds.[6]
Table 3: Hypothetical Reversed-Phase HPLC Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8-10 minutes |
Experimental Protocol for HPLC Analysis
This protocol ensures reproducible and accurate purity assessment.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase diluent) to ensure the system is clean.
-
Inject the prepared sample solution (e.g., 10 µL).
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Caption: HPLC analysis workflow for purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities.
Hypothetical LC-MS Method and Expected Data
The LC method would be similar to the HPLC protocol, with adjustments for compatibility with the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is a common choice for nitrogen-containing heterocyclic compounds.
Table 4: Hypothetical LC-MS Method
| Parameter | Value |
| LC System | UHPLC with a C18 column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient suitable for fast analysis |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ (m/z) | 201.05 (for C₈H₁₀ClN₂O₂) |
Experimental Protocol for LC-MS Analysis
This protocol ensures accurate mass determination.
-
System Preparation:
-
Prepare mobile phases as described for HPLC.
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of mobile phases A and B.
-
-
Data Acquisition:
-
Equilibrate the LC-MS system.
-
Inject the sample.
-
Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the molecular ion peak ([M+H]⁺) and confirm that its measured mass corresponds to the theoretical mass of the protonated molecule.
-
Caption: LC-MS workflow for identity confirmation.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in its use as a building block for drug discovery and development. The orthogonal techniques of NMR, HPLC, and LC-MS provide a self-validating system for confirming its structure and assessing its purity. By following the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of their synthetic intermediates, thereby contributing to the robustness and success of their research endeavors.
References
An In-Depth Technical Guide to the Synthesis of Isopropyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for Isopropyl 6-chloropyridazine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, 6-chloropyridazine-3-carboxylic acid, and critically evaluates several effective esterification methodologies. A robust and scalable two-step protocol commencing from the carboxylic acid is presented, alongside a discussion of alternative synthetic strategies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.
Introduction: The Significance of this compound
Pyridazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their unique chemical properties and ability to act as bioisosteres for other aromatic systems have led to their incorporation into a wide array of biologically active molecules. This compound (CAS No. 321946-09-2) serves as a crucial intermediate in the synthesis of more complex molecules, offering two reactive sites for further functionalization: the ester for amide coupling and the chloro-substituent for nucleophilic substitution or cross-coupling reactions. Its structural motif is found in compounds investigated for a range of therapeutic applications.
This guide will provide a detailed exploration of the synthesis of this key intermediate, focusing on practical and efficient laboratory-scale preparations.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of this compound points to 6-chloropyridazine-3-carboxylic acid as the immediate precursor. This carboxylic acid can, in turn, be synthesized from commercially available starting materials such as 3,6-dichloropyridazine or 3-chloro-6-methylpyridazine.
The primary synthetic challenge lies in the efficient esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol. Several established esterification methods can be considered, each with its own set of advantages and disadvantages in the context of this specific substrate.
Synthesis of the Key Precursor: 6-Chloropyridazine-3-carboxylic acid
The synthesis of 6-chloropyridazine-3-carboxylic acid is a critical first step. Two primary routes from readily available starting materials are commonly employed.
Route A: Oxidation of 3-Chloro-6-methylpyridazine
A reliable method involves the oxidation of 3-chloro-6-methylpyridazine. This approach leverages the transformation of a methyl group to a carboxylic acid, a common and well-understood organic reaction.
Reaction Scheme:
Causality Behind Experimental Choices: Strong oxidizing agents are required for this transformation. A common and effective choice is potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium, typically sulfuric acid[1][2]. The reaction is generally heated to drive it to completion. The acidic workup ensures the protonation of the carboxylate salt to yield the desired carboxylic acid.
Route B: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate
Alternatively, if the corresponding ethyl ester is commercially available or easily synthesized, a straightforward hydrolysis can yield the desired carboxylic acid.
Reaction Scheme:
Causality Behind Experimental Choices: Base-catalyzed hydrolysis using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., THF) and water is a standard and high-yielding procedure[1]. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the carboxylic acid.
Comparative Analysis of Esterification Routes for this compound
The direct esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol presents several options. The choice of method often depends on the desired scale, the lability of the substrate to acidic or basic conditions, and the desired purity of the final product.
| Esterification Method | Core Principle | Advantages | Disadvantages |
| Fischer Esterification | Acid-catalyzed equilibrium between a carboxylic acid and an alcohol. | Cost-effective reagents (e.g., H2SO4), suitable for large-scale synthesis. | Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion; may not be suitable for acid-sensitive substrates. |
| Steglich Esterification | Carbodiimide-mediated coupling (e.g., DCC or EDC) with a catalytic amount of DMAP. | Mild reaction conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols. | Use of expensive coupling agents, formation of urea byproducts that can be difficult to remove completely. |
| Via Acid Chloride | Two-step process: conversion of the carboxylic acid to a highly reactive acid chloride, followed by reaction with the alcohol. | High yields, irreversible reaction, generally clean conversion. | Requires an additional synthetic step, handling of moisture-sensitive and corrosive reagents (e.g., thionyl chloride, oxalyl chloride). |
For the synthesis of this compound, the two-step route via the acid chloride is often preferred in a laboratory setting due to its high efficiency and the circumvention of equilibrium limitations.
Recommended Synthesis Protocol: Two-Step Esterification via Acid Chloride
This section provides a detailed, step-by-step methodology for a robust and reliable synthesis of this compound.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a key activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the workup. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridazine-3-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) as the solvent and reagent.
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloropyridazine-3-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Rationale: The highly electrophilic acid chloride readily reacts with isopropanol in an irreversible nucleophilic acyl substitution to form the desired ester. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve the crude 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
To this solution, add isopropanol (1.1-1.5 eq) followed by the dropwise addition of a base, such as triethylamine (1.2-1.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum is expected to show a septet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and two doublets in the aromatic region for the pyridazine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the isopropyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The spectrum should exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.
Conclusion
The synthesis of this compound is a key process for accessing a versatile building block in drug discovery. This guide has detailed the synthesis of the necessary precursor, 6-chloropyridazine-3-carboxylic acid, and has provided a comparative analysis of suitable esterification methods. The recommended two-step protocol via the acid chloride intermediate offers a reliable and high-yielding route for the laboratory-scale preparation of the target compound. The provided workflow and experimental details are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
An In-depth Technical Guide to Isopropyl 6-chloropyridazine-3-carboxylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Isopropyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and critical applications in the development of novel therapeutics, with a particular focus on its role as a versatile intermediate.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide range of bioactive molecules. This compound, with its strategically placed reactive sites, serves as an invaluable starting material for the synthesis of complex molecular architectures.
Commercial Availability and Procurement
This compound (CAS No. 321946-09-2) is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, with purity levels typically exceeding 95%. When sourcing this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are generally available from suppliers upon request.[1][2][3]
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥95% | Grams to Kilograms |
| Alchem Pharmtech | ≥95% | Grams to Kilograms |
| EvitaChem | ≥95% | Grams to Kilograms |
Synthesis and Characterization
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. The most direct and common method for its preparation is the Fischer esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol.
Synthetic Pathway
The synthesis can be logically broken down into two primary stages: the formation of the pyridazine core followed by esterification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-chloropyridazine-3-carboxylic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (1.0 eq).
-
Add an excess of anhydrous isopropanol (e.g., 10-20 eq), which also serves as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
While specific spectra are best obtained from the supplier for the purchased lot, the following are the expected characteristic signals for this compound:
-
¹H NMR: Expect a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and two doublets in the aromatic region corresponding to the pyridazine ring protons.
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the isopropyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉ClN₂O₂: 200.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch of the ester group, C-Cl stretching, and various C-H and C=N/C=C stretching and bending frequencies of the aromatic ring and the alkyl chain.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridazine ring, further enhanced by the electron-withdrawing carboxylate group, and the presence of a good leaving group (chloride).
Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA) by a variety of nucleophiles, including amines, thiols, and alkoxides.[4][5][6] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
The electron-deficient nature of the pyridazine ring facilitates the attack of the nucleophile and stabilizes the intermediate Meisenheimer complex, leading to the displacement of the chloride ion.[7][8]
Applications in Drug Discovery and Development
This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutically active compounds. A notable area of application is in the development of kinase inhibitors.
Intermediate in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Consequently, Syk inhibitors are being actively investigated for the treatment of autoimmune diseases and certain cancers. Several patented series of Syk inhibitors utilize the pyridazine scaffold derived from intermediates like this compound.[7]
For instance, the synthesis of potent Syk inhibitors often involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with a substituted aniline or other amine-containing fragments. The isopropyl ester can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide to further elaborate the molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of diverse and complex molecular libraries. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is paramount for leveraging its full potential in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Isopropyl 6-chloropyridazine-3-carboxylate: A Strategic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of the Pyridazine Core
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including a distinct dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, make it a valuable scaffold in the design of novel therapeutics.[1] The inherent polarity of the pyridazine nucleus can enhance aqueous solubility and modulate pharmacokinetic properties, offering advantages in the development of orally bioavailable drugs. Isopropyl 6-chloropyridazine-3-carboxylate, in particular, has emerged as a key heterocyclic building block, providing a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of its synthesis, reactivity, and application in modern drug discovery, with a focus on providing actionable insights and methodologies for laboratory practice.
PART 1: Physicochemical Properties and Synthesis
Core Structure and Properties
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and the ester functionality significantly influences the reactivity of the pyridazine ring, making it susceptible to nucleophilic attack and a suitable substrate for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 321946-09-2 | [2] |
| Molecular Formula | C8H9ClN2O2 | Inferred |
| Molecular Weight | 200.62 g/mol | Inferred |
| Appearance | White to off-white solid | General Knowledge |
digraph "Isopropyl_6-chloropyridazine-3-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.6!"]; C3 [label="C", pos="-0.8,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,-0.6!"]; C6 [label="C", pos="0.8,0.6!"]; Cl [label="Cl", pos="1.8,1.2!"]; C7 [label="C", pos="-1.8,-1.2!"]; O1 [label="O", pos="-1.8,-2.2!"]; O2 [label="O", pos="-2.8,-0.6!"]; C8 [label="CH", pos="-3.8,-0.9!"]; C9 [label="CH3", pos="-4.8,-0.2!"]; C10 [label="CH3", pos="-4.2,-2!"];
// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- N1 [style=double]; C6 -- Cl [style=solid]; C3 -- C7 [style=double]; C7 -- O1 [style=solid]; C7 -- O2 [style=double]; O1 -- C8 [style=solid]; C8 -- C9 [style=solid]; C8 -- C10 [style=solid]; }
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient route involves the initial synthesis of the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid, followed by esterification.
References
The Pyridazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazinone nucleus, a six-membered diazine heterocycle, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of pyridazinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their synthesis and biological evaluation, empowering research teams to leverage this privileged scaffold in their drug discovery programs.
The Pyridazinone Core: Structural Features and Synthetic Strategies
The pyridazin-3(2H)-one moiety is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This arrangement endows the scaffold with a unique combination of physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[3]
General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
A common and efficient method for the synthesis of the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold involves a two-step process starting with a Friedel-Crafts acylation followed by a cyclization reaction.[4][5] This approach offers a straightforward route to a key intermediate that can be further functionalized.
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [4]
Step I: Synthesis of β-Benzoylpropionic acid
-
To a mixture of succinic anhydride (0.1 M) and anhydrous aluminum chloride in a suitable solvent, add benzene (0.1 M) portion-wise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2 hours, then heat on a water bath for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Filter the resulting crude product and purify by dissolving in a 5% w/v sodium bicarbonate solution, followed by extraction with ether.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.
-
Crystallize the product from aqueous ethanol.
Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
Reflux a mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Crystallize the crude product from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
This foundational scaffold can then be subjected to various chemical modifications to explore structure-activity relationships and optimize for specific biological targets.
Therapeutic Applications of Pyridazinone Derivatives
The versatility of the pyridazinone core has led to the development of derivatives with a wide array of pharmacological activities. Below, we explore some of the most promising therapeutic areas.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a priority.[6] Pyridazinone derivatives have shown significant promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[7][8]
Mechanism of Action: COX-2 Inhibition
The COX-2 enzyme is a key mediator of inflammation through its role in the synthesis of prostaglandins.[6] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9] Certain pyridazinone derivatives have been shown to be potent and selective COX-2 inhibitors.[10] The selectivity is attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme.[10]
Figure 1: Simplified diagram of COX-2 inhibition by pyridazinone derivatives.
Structure-Activity Relationship (SAR) for COX-2 Inhibition
Studies have shown that specific structural features of pyridazinone derivatives are crucial for their COX-2 inhibitory activity and selectivity.
| Compound | R1 | R2 | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3g | 4-F-Ph | 4-Me-Ph | 0.043 | 11.51 | [8] |
| 6a | 4-Cl-Ph | 4-Me-Ph | 0.053 | - | [8] |
| 3d | 4-Cl-Ph | 4-Me-Ph | 0.067 | - | [8] |
| Celecoxib | - | - | 0.073 | 11.87 | [8] |
| Indomethacin | - | - | 0.739 | 0.10 | [8] |
| Table 1: SAR of selected pyridazinone derivatives as COX-2 inhibitors. |
As shown in Table 1, substitutions on the phenyl rings attached to the pyridazinone core significantly influence potency and selectivity. For instance, compound 3g , with a 4-fluorophenyl group, demonstrated the highest potency and a selectivity index comparable to celecoxib.[8]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [3][11]
-
Animal Model: Use male Wistar rats (150-200 g).
-
Groups: Divide animals into a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the pyridazinone derivative.
-
Administration: Administer the test compounds and standard drug intraperitoneally 30 minutes before inducing inflammation.
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cardiovascular Applications
Pyridazinone derivatives have a rich history in the development of cardiovascular drugs, particularly as phosphodiesterase (PDE) inhibitors.[12] Several pyridazinone-containing drugs, such as pimobendan and levosimendan, are used clinically for their cardiotonic and vasodilatory effects.[11]
Mechanism of Action: PDE3A Inhibition
Phosphodiesterase 3A (PDE3A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3A leads to increased intracellular cAMP levels, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects.
Figure 2: Mechanism of PDE3A inhibition by pyridazinone derivatives.
Experimental Protocol: In Vitro PDE3A Inhibition Assay [13][14][15]
This protocol describes a fluorescence polarization-based assay.
-
Reagents: Recombinant human PDE3A, FAM-labeled cAMP (substrate), and a binding agent that binds to the linearized FAM-AMP product.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., containing Tris-HCl, MgCl2, and DTT).
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction: a. In a 96-well black plate, add the assay buffer, the test compound, and the PDE3A enzyme. b. Initiate the reaction by adding the FAM-cAMP substrate. c. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the enzymatic reaction and add the binding agent. b. Incubate for another period to allow binding. c. Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates enzymatic activity (product formation).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Activity
The pyridazinone scaffold is also present in several approved and investigational anticancer drugs.[2] These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in DNA repair and cell signaling pathways.
Mechanism of Action: PARP Inhibition
A notable example is Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor that contains a phthalazinone (a fused pyridazinone) core.[16] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1/2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to an accumulation of DNA damage and cell death through a process known as synthetic lethality.[17] Talazoparib not only inhibits the catalytic activity of PARP but also traps it on the DNA, further enhancing its cytotoxic effect.[18][19]
Figure 3: Mechanism of PARP inhibition and trapping by Talazoparib in BRCA-deficient cancer cells.
Other Anticancer Mechanisms
Pyridazinone derivatives have also been reported to exhibit anticancer activity by inhibiting other targets such as VEGFR-2 and by inducing apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax.[1][20]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [21][22]
-
Cell Lines: Use human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000 cells/well for MCF-7) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours). Include appropriate controls (untreated cells and vehicle-treated cells).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][23][24]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For example, certain derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][4]
| Compound | R Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
| 10h | 3-Br-Ph-NH-CS- | 16 | >128 | [1] |
| 10c | 4-Br-Ph-NH-CS- | 128 | 128 | [1] |
| Gentamicin | - | - | - | [1] |
| Table 2: Antimicrobial activity of selected pyridazinone derivatives. |
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method) [23]
-
Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Culture Preparation: Prepare fresh overnight broth cultures of the microbial strains.
-
Agar Plates: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the microbial suspension evenly over the agar surface.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic/antifungal control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The pyridazinone scaffold has proven to be a highly fruitful starting point for the development of a diverse range of therapeutic agents. Its favorable physicochemical properties and synthetic tractability have allowed for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for a variety of biological targets. The clinical success of pyridazinone-containing drugs such as Talazoparib, Relugolix, and Levosimendan underscores the therapeutic potential of this remarkable heterocycle.[3][12]
Future research in this area should continue to focus on the rational design of novel pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this versatile scaffold, driven by a deeper understanding of its interactions with biological systems, holds great promise for addressing unmet medical needs.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AID 2061081 - In Vitro Assay of the Inhibitory Activity of Compounds Against PDE 3A and PDE 4B2 Enzymes from US Patent US20250059186: "Tricyclic Fused Heterocyclic PDE3/4 Dual Inhibitor and Use Thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.pfizer.com [cdn.pfizer.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchtweet.com [researchtweet.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pyridazinone-Based PROTACs Using Isopropyl 6-chloropyridazine-3-carboxylate: An Application Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] This guide provides a detailed synthetic framework for the construction of pyridazinone-based PROTACs, a class of degraders that often utilize the pyridazinone scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] We present a modular and robust synthetic strategy starting from the versatile building block, Isopropyl 6-chloropyridazine-3-carboxylate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the causal scientific reasoning behind key experimental choices, from initial reactions to final biological evaluation.
Introduction: The Pyridazinone Scaffold in PROTAC Design
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The pyridazinone core is a privileged scaffold in medicinal chemistry and has been successfully incorporated into ligands for the VHL E3 ligase.[1][2] Its structure provides a rigid framework for orienting key functional groups that engage with the VHL protein, forming a stable ternary complex (POI-PROTAC-VHL) essential for efficient protein degradation. The starting material, this compound, is an ideal precursor due to its reactive sites that allow for sequential and controlled chemical transformations to build the final VHL ligand.
Overall Synthetic Strategy
The synthesis of a pyridazinone-based PROTAC is a modular process. The strategy involves three primary phases:
-
Synthesis of the E3 Ligase Moiety: Transformation of this compound into a functionalized pyridazinone ligand bearing a handle for linker attachment.
-
Linker Attachment: Conjugation of a suitable linker to the E3 ligase ligand. The linker's length and composition are critical for optimizing ternary complex formation.[4][5]
-
Final PROTAC Assembly: Coupling of the E3-ligand-linker intermediate with a ligand for the protein of interest (POI).
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
Application Note & Protocols: Isopropyl 6-chloropyridazine-3-carboxylate as a Versatile Scaffold for the Synthesis of Novel E3 Ligase Ligands
Abstract: The strategic recruitment of E3 ubiquitin ligases is the cornerstone of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality. Proteolysis-Targeting Chimeras (PROTACs) and molecular glues leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Central to the design of these degraders is the E3 ligase ligand, which dictates which of the over 600 E3 ligases is hijacked for neosubstrate ubiquitination.[3][4] This guide details the synthetic utility of Isopropyl 6-chloropyridazine-3-carboxylate, a highly functionalized and versatile building block, for the rational design and synthesis of ligands for prominent E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). We provide a comprehensive overview of the pyridazine core's strategic advantages, detailed step-by-step synthetic protocols, and key analytical checkpoints for characterization.
The Strategic Advantage of the Pyridazine Core
The pyridazine ring is more than a simple heterocyclic scaffold; its unique electronic properties make it a privileged structure in medicinal chemistry.[5]
-
Polarity and Solubility: The presence of two adjacent nitrogen atoms creates a significant dipole moment, which can improve the aqueous solubility of the resulting ligand—a critical parameter for the often large and lipophilic PROTAC molecules.[6]
-
Hydrogen Bonding Capacity: The nitrogen atoms act as robust hydrogen bond acceptors, enabling strong and specific interactions within the E3 ligase binding pocket, potentially enhancing ligand affinity and selectivity.[5]
-
Modulation of Physicochemical Properties: As a bioisostere for a phenyl ring, the pyridazine core reduces lipophilicity and can mitigate potential cytochrome P450 inhibition, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final degrader molecule.[5]
This compound is an ideal starting material due to its orthogonal reactivity. The chloro-substituent at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse chemical functionalities. Simultaneously, the isopropyl ester at the 3-position can be hydrolyzed or aminated in later steps to serve as a secondary point for linker attachment.
The PROTAC Mechanism: A Ternary Complex Model
Before delving into the synthesis, it is crucial to understand the mechanism of action. A PROTAC molecule physically bridges a target Protein of Interest (POI) and an E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[7][8]
Caption: The PROTAC-mediated protein degradation cycle.
Synthetic Workflow Overview
The synthesis of a functional PROTAC using this compound can be conceptualized as a modular, multi-stage process. The core strategy involves an initial SNAr reaction to install a linker precursor, followed by elaboration into the final E3 ligand and conjugation to a warhead.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Synthesis of a Key Amine Intermediate
This protocol describes the synthesis of isopropyl 6-((4-(aminomethyl)benzyl)amino)pyridazine-3-carboxylate, a versatile intermediate for further elaboration into VHL or CRBN ligands. The SNAr reaction is the critical step.
Causality: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without promoting unwanted side reactions, such as hydrolysis of the isopropyl ester. A polar aprotic solvent like DMSO is used to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
Caption: SNAr reaction for intermediate synthesis.
Materials:
-
This compound (1.0 eq)
-
4-(Aminomethyl)benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 4.66 mmol).
-
Dissolve the starting material in anhydrous DMSO (20 mL).
-
Add 4-(Aminomethyl)benzylamine (0.70 g, 5.13 mmol, 1.1 eq) to the solution.
-
Add DIPEA (2.0 mL, 11.65 mmol, 2.5 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer with Ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the desired amine intermediate.
Quality Control & Characterization:
-
LC-MS: Confirm the mass of the desired product.
-
¹H NMR: Confirm the structure and assess purity. The disappearance of the starting material peaks and the appearance of new aromatic and benzylic protons are key indicators.
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to pale yellow solid |
| Yield | 65-80% |
| Purity (LC-MS) | >95% |
| ¹H NMR | Conforms to the expected structure |
| MS (ESI+) | [M+H]⁺ calculated and found |
Protocol 2: Elaboration into a VHL Ligand Precursor
This protocol details the coupling of the amine intermediate with a standard VHL ligand acid fragment, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-methylthiazol-2-yl)pyrrolidine-2-carboxamide, a common building block in VHL-based PROTAC synthesis.[9]
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and provides high yields for amide bond formation, which is crucial for preserving the stereochemistry of the hydroxyproline core essential for VHL binding.[10]
Materials:
-
Amine intermediate from Protocol 1 (1.0 eq)
-
VHL acid fragment (commercially available or pre-synthesized) (1.05 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the VHL acid fragment (1.05 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with Ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the Boc-protected VHL ligand.
-
Boc Deprotection: Dissolve the purified product in DCM (e.g., 10 mL). Add TFA (e.g., 2 mL) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting TFA salt of the final VHL ligand can often be used directly in the next step.
Quality Control & Characterization:
-
LC-MS: Confirm the mass of the coupled product and the final deprotected amine.
-
Purity (HPLC): Assess the purity of the final ligand, which should typically be >95% for use in biological assays.
| Parameter | Expected Outcome |
| Coupling Yield | 70-85% |
| Deprotection Yield | Quantitative (>95%) |
| Final Purity (HPLC) | >95% |
| MS (ESI+) | [M+H]⁺ calculated and found for both protected and deprotected products |
Protocol 3: Final PROTAC Assembly
This protocol outlines the final conjugation of the VHL ligand (containing the pyridazine core) to a warhead (POI ligand) via a linker. Here, we assume the warhead has a carboxylic acid handle and we are using a polyethylene glycol (PEG) linker with amine and acid termini.
Causality: The choice of linker is critical and must be empirically optimized.[][12][13] A PEG linker is often used to improve the solubility and pharmacokinetic properties of the final PROTAC.[6] The two-step amide coupling ensures a modular and controlled assembly.
Procedure:
-
Linker-to-Warhead Coupling: Activate the carboxylic acid of the warhead using HATU/DIPEA in DMF, as described in Protocol 2. React this with one end of an amino-acid PEG linker (e.g., H₂N-PEG₃-COOH). Purify the product.
-
Final Conjugation: Activate the carboxylic acid of the newly formed Warhead-Linker conjugate using HATU/DIPEA.
-
React this activated species with the deprotected VHL ligand from Protocol 2.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Final PROTAC Characterization:
-
LC-MS & HRMS: Confirm the exact mass of the final PROTAC.
-
¹H & ¹³C NMR: Full structural elucidation.
-
Analytical HPLC: Final purity assessment, which should be >98% for cellular assays.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in SNAr (Protocol 1) | 1. Incomplete reaction. 2. Degradation of starting material. 3. Impure reagents/wet solvent. | 1. Increase reaction time or temperature (e.g., to 110 °C). 2. Ensure an inert atmosphere is maintained. 3. Use freshly distilled or anhydrous grade solvents. |
| Multiple products in coupling (Protocol 2/3) | 1. Side reaction with hydroxy group on VHL ligand. 2. Di-acylation if the amine has multiple reactive sites. | 1. Ensure the hydroxy group is appropriately protected if necessary (though often not required with HATU). 2. Use a limiting amount of the activated acid. |
| Difficulty in purifying final PROTAC | 1. Poor solubility. 2. Aggregation. | 1. Use a modified HPLC gradient (e.g., with TFA or formic acid). 2. Try different purification techniques like supercritical fluid chromatography (SFC).[10] |
Conclusion
This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel E3 ligase ligands. Its predictable reactivity via SNAr allows for the systematic introduction of diverse chemical functionalities, enabling the rapid generation of ligand libraries for structure-activity relationship (SAR) studies. The protocols outlined herein provide a robust and reproducible pathway for constructing pyridazine-based VHL ligands and their subsequent incorporation into functional PROTAC degraders. This strategic use of tailored building blocks is essential for advancing the field of targeted protein degradation and developing the next generation of chemical probes and therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
nucleophilic aromatic substitution reactions of Isopropyl 6-chloropyridazine-3-carboxylate with amines
An In-depth Guide to the Nucleophilic Aromatic Substitution (SNAr) of Isopropyl 6-chloropyridazine-3-carboxylate with Amines
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions involving this compound and various amine nucleophiles. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural outlines to explain the underlying chemical principles, the rationale behind experimental design, and provides robust, field-tested protocols.
Foundational Principles: The Chemistry of SNAr on the Pyridazine Scaffold
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, particularly for the construction of carbon-nitrogen bonds in heteroaromatic systems.[1] Unlike the more common electrophilic substitution seen in electron-rich arenes, SNAr proceeds readily on electron-deficient aromatic rings, such as the pyridazine core.[2][3][4]
Activating the Ring: The Role of Pyridazine Electronics
The substrate, this compound, is highly primed for nucleophilic attack. This reactivity stems from two key structural features:
-
The Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative. They exert a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic system. This intrinsic electron deficiency makes the ring carbons electrophilic and susceptible to attack by nucleophiles.[5]
-
The Carboxylate Group: The isopropyl ester at the C3 position acts as an additional electron-withdrawing group through resonance, further deactivating the ring towards electrophiles but activating it for nucleophilic substitution.
The chlorine atom at the C6 position serves as a good leaving group, poised for displacement by an incoming amine nucleophile.
The Reaction Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound with an amine follows a well-established two-step addition-elimination mechanism.[6] While recent studies suggest some SNAr reactions may be concerted, the stepwise model provides an excellent framework for understanding reactivity and experimental outcomes.[7][8]
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine's lone pair of electrons on the ipso-carbon—the carbon atom bearing the chlorine leaving group. This is typically the rate-determining step and results in the formation of a tetrahedral, negatively charged intermediate.[9][10]
-
Formation of the Meisenheimer Complex: This anionic intermediate is known as a Meisenheimer complex.[6][9] Its stability is critical for the reaction to proceed. The negative charge is effectively delocalized across the electron-deficient pyridazine ring and onto the oxygen atoms of the carboxylate group via resonance, which stabilizes the intermediate.[4]
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the rapid elimination of the chloride ion.[6]
-
Deprotonation: The reaction generates an ammonium salt, which is then deprotonated by a base present in the reaction mixture to yield the final, neutral 6-aminopyridazine product.
Experimental Design: A Guide to Optimizing Reaction Parameters
The success of an SNAr reaction hinges on the careful selection of several key parameters. The choices are not arbitrary; they are dictated by the reactivity of the nucleophile, the stability of the substrate, and desired process efficiencies.
Choice of Amine Nucleophile
A wide range of primary and secondary amines, both aliphatic and aromatic, can be successfully employed.
-
Primary Aliphatic Amines (e.g., Propylamine, Benzylamine): These are generally strong nucleophiles and react readily, often at moderate temperatures.
-
Secondary Aliphatic Amines (e.g., Morpholine, Piperidine): These are also highly reactive. Cyclic secondary amines often exhibit enhanced reactivity due to their conformational rigidity.
-
Aromatic Amines (e.g., Aniline, 4-methoxyaniline): Aniline and its derivatives are weaker nucleophiles than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, they often require more forcing conditions (higher temperatures, stronger bases, or longer reaction times).
The Crucial Role of the Solvent
The solvent plays a multifaceted role, influencing reactant solubility and nucleophile reactivity.
-
Polar Aprotic Solvents: These are the traditional workhorses for SNAr reactions.[9] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective because they readily dissolve the polar reactants and intermediates but do not strongly solvate the amine nucleophile, leaving its lone pair highly available for reaction.
-
"Green" Solvent Alternatives: Growing environmental and safety concerns over traditional dipolar aprotic solvents have spurred the adoption of greener alternatives.[1]
-
Water: Surprisingly, water can be an excellent solvent for certain SNAr reactions, often in the presence of a base like potassium fluoride (KF).[5] This may be due to an "on-water" effect where the reaction is accelerated at the organic-aqueous interface.[5]
-
Alcohols (e.g., Isopropanol, n-Butanol): These can serve as solvents, although their protic nature can solvate and slightly diminish the amine's nucleophilicity, often necessitating higher temperatures.
-
High-Pressure/Flow Chemistry: Running reactions in common solvents like acetonitrile or toluene at elevated temperatures above their boiling points using sealed vessels or continuous flow reactors is a powerful strategy to accelerate slow reactions.[11]
-
Selecting the Appropriate Base
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If left un-neutralized, the acid will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their good reactivity, solubility in polar aprotic solvents, and ease of removal during workup.[9] Potassium fluoride (KF) is particularly effective in aqueous media.[5]
-
Organic Amine Bases: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are common choices.[9][10] They act as acid scavengers without competing in the SNAr reaction.
-
Excess Nucleophile: When using a simple, inexpensive amine, it is often practical to use it in excess (2.5-3.0 equivalents), where it serves as both the nucleophile and the base.[9]
The Impact of Temperature
Reaction temperature is a critical lever for controlling reaction rate.
-
Highly Reactive Systems: Reactions with potent nucleophiles like piperidine or benzylamine may proceed smoothly at room temperature or with gentle warming (40-60 °C).
-
Less Reactive Systems: Reactions involving weakly nucleophilic anilines or sterically hindered amines typically require heating, often to temperatures between 80 °C and 150 °C, to achieve a reasonable reaction rate.[12] Microwave irradiation is a highly effective technique for rapidly screening conditions and driving difficult transformations to completion.[11]
Application Protocols
The following protocols provide robust starting points for performing SNAr reactions on this compound. They are designed to be self-validating, with clear steps for execution and product isolation.
Protocol 1: Standard Conditions in a Polar Aprotic Solvent
This protocol is a reliable method for a broad range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL per mmol of substrate)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and the solvent.
-
Addition: Begin stirring the suspension and add the amine nucleophile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the target temperature (see Table 1 for guidance).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Green Chemistry Approach in Water
This protocol, adapted from literature, is an excellent environmentally benign alternative, particularly for reactive amines.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Potassium Fluoride (KF) (2.0 eq)
-
Water (deionized) (5-10 mL per mmol of substrate)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and condenser
Procedure:
-
Setup: In a round-bottom flask, combine this compound, potassium fluoride, water, and the amine.
-
Reaction: Heat the heterogeneous mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 12-24 hours.[5]
-
Workup: Cool the mixture to room temperature. The product may precipitate from the solution.
-
Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the mixture with a suitable organic solvent like isopropyl acetate or ethyl acetate.[5]
-
Purification: Dry the isolated product. The crude material is often of high purity, but can be further purified by recrystallization if necessary.
Data Summary: Representative Reaction Conditions
The following table provides a comparative summary of typical conditions and expected outcomes for the SNAr reaction with different classes of amines using the standard protocol (Protocol 1).
| Amine Nucleophile | Class | Typical Temp. (°C) | Typical Time (h) | Expected Yield | Notes |
| Piperidine | Secondary, Cyclic | 25 - 60 | 2 - 6 | >90% | Highly nucleophilic; reaction is often rapid. |
| Benzylamine | Primary, Aliphatic | 60 - 80 | 4 - 12 | 85-95% | Good reactivity; standard conditions apply. |
| Morpholine | Secondary, Cyclic | 40 - 70 | 3 - 8 | >90% | Reactivity is similar to piperidine. |
| Aniline | Primary, Aromatic | 100 - 140 | 12 - 24 | 70-85% | Weaker nucleophile; requires higher temperature. |
| 4-Fluoroaniline | Primary, Aromatic | 110 - 150 | 16 - 36 | 65-80% | Electron-withdrawing group reduces nucleophilicity further. |
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a powerful and versatile method for synthesizing a diverse library of 6-aminopyridazine derivatives. These products are valuable building blocks in medicinal chemistry and materials science.[13][14] A thorough understanding of the underlying mechanism and the influence of key reaction parameters—solvent, base, and temperature—empowers the researcher to rationally design experiments, troubleshoot challenges, and develop efficient, scalable, and increasingly sustainable synthetic routes.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 12. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Application Note & Protocols: Suzuki Coupling of Isopropyl 6-chloropyridazine-3-carboxylate
Abstract
This technical guide provides detailed protocols and expert insights for the successful Suzuki-Miyaura cross-coupling of Isopropyl 6-chloropyridazine-3-carboxylate. Pyridazine scaffolds are of significant interest in medicinal chemistry, and their efficient functionalization is crucial for drug discovery programs. This document outlines robust methodologies using palladium catalysis, addressing the specific challenges associated with electron-deficient N-heterocyclic substrates. We explore catalyst/ligand selection, base and solvent effects, and provide step-by-step experimental procedures, troubleshooting advice, and a mechanistic overview to empower researchers in synthesizing novel pyridazine derivatives.
Introduction: The Significance of Pyridazine C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its application in the pharmaceutical industry is widespread, particularly for constructing biaryl and heteroaryl-aryl structures that are common motifs in biologically active molecules.[2]
The pyridazine core, an electron-deficient diazine, is a privileged scaffold found in numerous therapeutic agents. The target substrate, this compound, serves as a valuable building block. The chloro-substituent provides a reactive handle for cross-coupling, while the isopropyl ester offers a site for further chemical modification. However, the coupling of chloro-heterocycles, especially those containing nitrogen, presents unique challenges. The electron-deficient nature of the pyridazine ring can make oxidative addition more facile, but the Lewis basic nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalytic activity.[3][4][5][6] Therefore, the careful selection of the catalytic system is paramount for achieving high yields and avoiding unwanted side reactions.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[3][7][8] Understanding these fundamental steps is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7][8][9] This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then undergoes transmetalation with the Pd(II) intermediate, transferring the organic group from boron to palladium and displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the desired product and regenerate the catalytically active Pd(0) species, which re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Coupling with this compound
-
Catalyst & Ligand Choice: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of ligand is critical.[11] Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required.[12][13] These ligands promote the oxidative addition step and stabilize the palladium catalyst.[13] For pyridazine substrates, ligands that are less prone to being poisoned by the nitrogen lone pairs are advantageous.[3][14]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact reaction rates and yields. For substrates with base-sensitive functional groups like esters, milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often preferred to minimize hydrolysis.[10][13]
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are frequently used, often with a small amount of water.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed with specific bases like TMSOK, but these can be sensitive to Lewis basic heterocycles.[3]
-
Boron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.[3]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol A: General Conditions using a Buchwald Ligand
This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids, utilizing a highly active Buchwald-type ligand.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 200.62 | 1.0 | 1.0 | 201 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.53 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ (finely ground) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane / H₂O (10:1) | - | - | - | 5.5 mL (5.0 / 0.5) |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5.5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol B: Microwave-Assisted Synthesis using a Classical Catalyst
This protocol offers a rapid alternative for library synthesis, using a classic palladium catalyst under microwave irradiation.[15]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 200.62 | 0.5 | 1.0 | 100 mg |
| Arylboronic Acid | - | 0.6 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 | 29 mg |
| Na₂CO₃ | 105.99 | 1.0 | 2.0 | 106 mg |
| DME / H₂O (4:1) | - | - | - | 2.5 mL |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (100 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and Na₂CO₃ (106 mg, 1.0 mmol).
-
Add the DME/water solvent mixture (2.5 mL).
-
Purge the vial with nitrogen for 5 minutes, then seal it with a cap.[15]
-
Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes (power: 300W).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Workup and purification follow the same procedure as described in Protocol A.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Poor quality boronic acid.4. Catalyst inhibition by pyridazine nitrogen. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with N₂/Ar for 20-30 min).3. Check boronic acid purity; consider using the corresponding pinacol ester.4. Increase catalyst loading slightly (e.g., to 3-5 mol%). Try a more electron-rich/bulky ligand (e.g., XPhos, RuPhos). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Improve degassing procedure. Ensure a tight seal on the reaction vessel.2. Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the ligand can reduce it to Pd(0) in situ. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction conditions too harsh (high temp, long time).2. Presence of excess water or protic sources. | 1. Lower reaction temperature or shorten reaction time.2. Use a boronic ester instead of the acid. Ensure the base is not excessively strong or hygroscopic. |
| Hydrolysis of Isopropyl Ester | 1. Base is too strong (e.g., NaOH, KOH).2. Prolonged heating in the presence of water. | 1. Switch to a milder base like K₃PO₄ or KF.[10]2. Minimize reaction time and ensure the water content in the solvent mixture is not excessive. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for generating diverse libraries of functionalized pyridazines. Success hinges on the rational selection of an appropriate catalytic system, particularly a palladium source paired with an electron-rich, sterically demanding phosphine ligand, to overcome the inherent challenges of coupling an electron-deficient N-heterocyclic chloride. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and efficiently synthesize target molecules for applications in drug discovery and materials science.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Amide Coupling of Isopropyl 6-chloropyridazine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyridazine-3-carboxamides in Drug Discovery
The pyridazine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its unique electronic properties, characterized by a π-deficient aromatic system and two adjacent nitrogen atoms, impart favorable physicochemical characteristics such as improved polarity and hydrogen bonding capacity.[1] These features often enhance drug-target interactions, metabolic stability, and pharmacokinetic profiles. Specifically, the pyridazine-3-carboxamide core is a cornerstone in the design of a diverse array of therapeutic agents, including potent anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4]
The synthesis of these vital carboxamides frequently proceeds via the coupling of a pyridazine carboxylic acid derivative with a desired amine. Isopropyl 6-chloropyridazine-3-carboxylate is a key intermediate in this process, offering a stable, readily available starting material. However, the inherent electron-deficient nature of the pyridazine ring, further accentuated by the chloro-substituent, presents specific challenges to the standard amide coupling playbook. This guide provides a detailed examination of the mechanistic principles, a comparative analysis of coupling methodologies, and robust, field-proven protocols for the successful synthesis of pyridazine-3-carboxamide derivatives, empowering researchers to navigate the nuances of this critical transformation.
Mechanistic Underpinnings: Activating the Carboxyl Group
The direct condensation of a carboxylic acid (or its ester) and an amine is thermodynamically unfavorable and kinetically slow. The core principle of amide coupling is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly electrophilic acyl species that is readily attacked by the amine nucleophile.[5] This is typically achieved using "coupling reagents." For ester starting materials like this compound, the reaction generally proceeds via saponification to the carboxylic acid, followed by coupling, or in some cases, direct aminolysis under forcing conditions. The more controlled and widely applicable method involves the pre-formed carboxylic acid.
Most modern coupling reagents fall into two primary categories: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction. To mitigate this and reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[2][6]
Figure 1: EDC/HOBt Coupling Pathway.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents, particularly for challenging substrates.[6][7] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive acyl-tetramethyluronium species, which is then converted into an even more reactive HOAt active ester. This active ester rapidly reacts with the amine to form the amide bond with minimal side reactions.[7] The presence of the aza-benzotriazole moiety (OAt) accelerates the coupling and suppresses racemization more effectively than HOBt.
Figure 2: HATU-Mediated Coupling Pathway.
Reagent Selection and Comparative Analysis
The choice of coupling reagent is critical for success, especially with the electron-deficient this compound system. The electron-withdrawing nature of the pyridazine ring and the chloro group can decrease the nucleophilicity of the corresponding carboxylate, making the activation step more challenging. Furthermore, the amine coupling partner may also be electron-poor or sterically hindered.
| Reagent System | Class | Key Advantages | Key Disadvantages | Best For... |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts (easy workup).[2] | Slower reaction rates; risk of N-acylurea formation; less effective for very hindered substrates.[3] | Routine couplings, large-scale synthesis, reactions with standard primary/secondary amines. |
| HATU / DIPEA | Uronium Salt | Very high reactivity and speed; low racemization; highly effective for hindered and electron-poor substrates.[6][7] | Higher cost; byproducts can be difficult to remove; potential for side reactions with unprotected functional groups.[8] | Challenging couplings, hindered amines, electron-deficient acids, rapid reaction optimization. |
| PyBOP / DIPEA | Phosphonium Salt | High efficiency; no guanylation side reaction with amines; good for cyclizations.[9] | Byproduct (HMPA from original BOP) is carcinogenic; PyBOP is safer but still requires careful handling. | Situations where aminium salt side reactions are a concern; peptide synthesis. |
| SOCl₂ or (COCl)₂ | Acid Chloride Formation | Very high reactivity of the acyl chloride intermediate; low cost. | Harsh conditions (heat, neat reagent) may be required; not compatible with sensitive functional groups; generates HCl byproduct.[10] | Robust substrates where other methods fail; when the amine is particularly unreactive. |
Potential Challenges and Troubleshooting
When working with 6-chloropyridazine derivatives, scientists must be vigilant for specific challenges beyond typical amide coupling issues.
-
Low Reactivity: The primary challenge stems from the electron-deficient nature of the pyridazine carboxylate. If standard conditions (e.g., EDC/HOBt at room temperature) result in low conversion, switching to a more potent coupling reagent like HATU or increasing the reaction temperature is the logical next step.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The C6-chloro position on the pyridazine ring is activated towards nucleophilic attack.[11][12] While the amine coupling partner is typically not nucleophilic enough to displace the chloride under standard amide coupling conditions, this can become a concern with:
-
Excess amine and prolonged heating.
-
Highly nucleophilic amines (e.g., hydrazine derivatives).
-
The use of strong bases.
-
Monitoring: Careful analysis of the crude reaction mixture by LC-MS is critical to detect any byproduct corresponding to the mass of the SNAr product.
-
-
Hydrolysis of Activated Ester: The activated ester intermediate is sensitive to moisture. Ensuring anhydrous conditions (dry solvents, inert atmosphere) is crucial to prevent hydrolysis back to the carboxylic acid, which would lower the yield.
-
Difficult Purification: Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can co-elute with the desired product. Choosing a reagent with easily removable byproducts (like EDC) or using a purification method optimized for their separation (e.g., aqueous wash for urea byproducts, specific recrystallization) is important.[8]
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of 6-chloropyridazine-3-carboxamides. The first step, saponification, is common to both subsequent coupling methods.
Protocol 4.1: Saponification of this compound
This procedure converts the starting ester to the corresponding carboxylic acid, the necessary precursor for standard coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a solid. This product is often used in the next step without further purification.
Protocol 4.2: HATU-Mediated Amide Coupling (Recommended for Challenging Amines)
This is the preferred method for sterically hindered or electron-deficient amines where higher reactivity is required.
Materials:
-
6-chloropyridazine-3-carboxylic acid (from Protocol 4.1)
-
Amine of interest (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃ (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 6-chloropyridazine-3-carboxamide.
Protocol 4.3: EDC/HOBt-Mediated Amide Coupling (Standard Conditions)
This method is suitable for less demanding primary and secondary amines and is more cost-effective for larger scale reactions.
Materials:
-
6-chloropyridazine-3-carboxylic acid (from Protocol 4.1)
-
Amine of interest (1.0 - 1.2 eq)
-
EDC hydrochloride (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and purification are identical to Protocol 4.2.
Conclusion
The successful synthesis of 6-chloropyridazine-3-carboxamides via amide coupling is a highly achievable yet nuanced process. Success hinges on a rational approach to reagent selection based on the steric and electronic properties of the amine coupling partner. For straightforward couplings, the economical EDC/HOBt method is often sufficient. However, for more challenging substrates, the superior reactivity of HATU provides a reliable path to the desired product. Researchers must remain vigilant for potential side reactions, particularly SNAr at the C6 position, and employ anhydrous conditions to maximize yield. By leveraging the mechanistic insights and detailed protocols within this guide, scientists can confidently and efficiently synthesize the pyridazine-3-carboxamide derivatives critical for advancing drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Development of Dual c-Met/HDAC Inhibitors from Pyridazinone Precursors: Application Notes and Protocols
Introduction: The Rationale for Dual c-Met and HDAC Inhibition in Oncology
The complexity and heterogeneity of cancer necessitate innovative therapeutic strategies that can overcome intrinsic and acquired resistance to single-agent therapies. A promising approach lies in the development of multi-target drugs that can simultaneously modulate key signaling pathways involved in tumor progression and survival.[1][2][3] Two such critical targets are the c-Met receptor tyrosine kinase and histone deacetylases (HDACs).
c-Met: A Driver of Malignant Progression The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[4][5] This activation drives essential cellular processes including proliferation, survival, motility, and invasion.[4][6][7] In numerous cancers, aberrant c-Met signaling, arising from gene amplification, mutation, or overexpression, is a key driver of tumorigenesis, metastasis, and the development of therapeutic resistance.[4][6][8] Consequently, c-Met is a well-validated and attractive target for anticancer drug development.[7][9]
HDACs: Epigenetic Regulators with Oncogenic Roles Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[10][11][12] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[10] Dysregulation of HDAC activity is a common feature in cancer, leading to the silencing of tumor suppressor genes and the promotion of pathways involved in cell proliferation, cell-cycle progression, and apoptosis evasion.[10][13][14] HDAC inhibitors have emerged as a significant class of anticancer agents, with several approved for the treatment of hematologic malignancies.[11]
The Synergy of Dual Inhibition The convergence of c-Met and HDAC signaling pathways provides a strong rationale for a dual-inhibition strategy. HDAC inhibitors can indirectly affect the c-Met pathway, and crosstalk between these pathways suggests that simultaneous blockade could lead to synergistic antitumor effects and potentially overcome resistance mechanisms that limit the efficacy of single-target agents.[3][15] Designing a single molecule that can inhibit both targets offers advantages in terms of pharmacokinetics and patient compliance over combination therapies.[1][2]
The Pyridazinone Scaffold: A Privileged Structure The pyridazinone core has been identified as a versatile and "privileged" scaffold in medicinal chemistry, forming the basis for numerous potent and selective inhibitors of various kinases, including c-Met.[8][16][17] Its structural features allow for key interactions within the ATP-binding pocket of c-Met.[3][18] This makes it an ideal starting point for designing dual-target inhibitors by incorporating a pharmacophore capable of inhibiting HDACs, such as a hydroxamic acid group, which can effectively chelate the zinc ion in the HDAC active site.[1][3]
This document provides a detailed guide for researchers on the design, synthesis, and biological evaluation of novel c-Met/HDAC dual inhibitors based on the pyridazinone scaffold.
Design Strategy and Workflow
The development of a pyridazinone-based dual c-Met/HDAC inhibitor follows a structured workflow, from initial design to in vivo validation. This process is iterative, with feedback from biological testing informing the next cycle of chemical synthesis and optimization.
Caption: Workflow for the development of dual c-Met/HDAC inhibitors.
The design strategy involves merging the key pharmacophoric elements of a known pyridazinone-based c-Met inhibitor with a zinc-binding group (ZBG) characteristic of HDAC inhibitors.[3][15] The pyridazinone moiety typically serves as the hinge-binding region for c-Met, while a linker of appropriate length and composition connects it to a ZBG, such as a hydroxamic acid, which chelates the zinc ion in the active site of HDACs.[3]
PART 1: Synthetic Protocol for a Representative Pyridazinone-Based c-Met/HDAC Inhibitor
This section details the synthesis of a representative dual inhibitor, compound 2m , as described in the literature, which demonstrated potent inhibition of both c-Met and HDAC1.[1][3]
Scheme 1: Synthesis of Dual Inhibitor 2m The synthesis involves the preparation of a pyridazinone intermediate followed by N-alkylation with a suitably functionalized quinoline moiety, and subsequent elaboration to introduce the hydroxamic acid group.[3]
(A detailed, multi-step chemical synthesis scheme would be presented here, based on literature procedures. For the purpose of this demonstration, a simplified textual description is provided.)
Step-by-Step Methodology: [3]
-
Synthesis of Pyridazinone Intermediate (3): This intermediate is typically synthesized from readily available starting materials like an acetyl-pyrazole, glyoxylic acid, and hydrazine.
-
Preparation of the Quinoline Moiety (5): A 4-chloro-7-substituted quinoline is reacted with a protected diol, followed by deprotection to yield the corresponding alcohol.
-
N-Alkylation: The hydroxyl group of the quinoline intermediate is converted to a good leaving group (e.g., mesylate). This is then used to alkylate the nitrogen of the pyridazinone intermediate (3) to form the core structure of the inhibitor.
-
Linker and ZBG Introduction: The substituent at the 7-position of the quinoline is modified. This often involves a series of steps to introduce a linker and a precursor to the hydroxamic acid, such as an ester.
-
Final Deprotection/Hydroxamic Acid Formation: The ester is converted to the final hydroxamic acid, typically by reaction with hydroxylamine, to yield the target dual inhibitor 2m .
Note: This is a generalized representation. Researchers must consult the primary literature for precise reaction conditions, reagents, and purification methods.[3]
PART 2: Biological Evaluation Protocols
Once synthesized, the compounds must be rigorously evaluated to determine their inhibitory potency against both targets and their effects on cancer cells.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescent)
This protocol is designed to quantify the enzymatic activity of recombinant c-Met and determine the IC50 value of the synthesized inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.[19][20][21]
Materials:
-
Recombinant human c-Met enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Synthesized pyridazinone inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the test compounds in Kinase Assay Buffer containing a constant percentage of DMSO (final concentration should not exceed 1%).[19][22]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).[20]
-
Enzyme Addition: Add 2 µL of diluted c-Met kinase to each well.[20]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.[19][20]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[19]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19][20]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[19][20]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[19]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes (e.g., HDAC1) and the potency of the inhibitors using a fluorogenic substrate.[12][23][24]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trypsin)
-
Synthesized pyridazinone inhibitors (dissolved in DMSO)
-
Known HDAC inhibitor as a positive control (e.g., SAHA, Chidamide)
-
Black, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and inhibitors in HDAC Assay Buffer.
-
Assay Plate Setup: Add diluted inhibitors to the wells of the 96-well plate. Include wells for a no-enzyme control and a vehicle (DMSO) control.
-
Enzyme Addition: Add the diluted HDAC1 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This stops the reaction and cleaves the deacetylated substrate to release a fluorescent product (AMC).[23]
-
Incubation: Incubate at 37°C for 15-20 minutes to allow for signal development.
-
Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 355/460 nm).[24]
-
Data Analysis: Subtract the background fluorescence (no-enzyme control), calculate the percent inhibition relative to the DMSO control, and determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the effect of the dual inhibitors on the viability and proliferation of cancer cell lines.[25][26] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a rapid and sensitive method.[27]
Materials:
-
Cancer cell lines (e.g., EBC-1 lung cancer, HCT-116 colon cancer, which are mentioned in the literature for testing these compounds)[1][3]
-
Complete cell culture medium
-
Synthesized pyridazinone inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 4: Western Blot Analysis for Target Engagement
Western blotting is used to confirm that the inhibitor is engaging its targets within the cell and modulating the intended signaling pathways. This is assessed by measuring the phosphorylation status of c-Met and its downstream effectors, and the acetylation status of histones.[1][2][3]
Materials:
-
Cancer cell line (e.g., EBC-1)
-
Synthesized pyridazinone inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-c-Met (p-c-Met)
-
Total c-Met
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-Erk1/2 (p-Erk1/2)
-
Total Erk1/2
-
Acetylated-Histone H3 (Ac-H3)
-
Total Histone H3
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 24 hours).[1][3] Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control. A successful dual inhibitor should show a dose-dependent decrease in p-c-Met, p-Akt, and p-Erk, and a dose-dependent increase in Ac-H3.[1][3]
Data Presentation and Interpretation
Quantitative data from the enzymatic and cellular assays should be summarized in tables for clear comparison of compound potencies.
Table 1: In Vitro Inhibitory Activities of Representative Compound 2m
| Target/Cell Line | IC50 / GI50 (nM) |
|---|---|
| Enzymatic Assays | |
| c-Met Kinase | 0.71 |
| HDAC1 | 38 |
| Cell Proliferation Assays | |
| EBC-1 (Lung Cancer) | Value from literature |
| HCT-116 (Colon Cancer) | Value from literature |
Data derived from Lu et al. (2017).[1][2][3]
The results from Western blot analysis are typically presented as images of the blots, confirming the dose-dependent effects on the target pathways. A decrease in the ratio of phosphorylated to total protein for c-Met, Akt, and Erk, alongside an increase in acetylated histone H3, provides strong evidence for a dual-action mechanism within a cellular context.[3]
Caption: Dual inhibition of c-Met and HDAC signaling pathways.
Conclusion and Future Directions
The development of dual c-Met/HDAC inhibitors based on the pyridazinone scaffold represents a highly promising strategy in oncology.[1][2][3] The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these novel agents. By systematically applying these techniques, researchers can identify and optimize potent dual inhibitors with the potential for improved therapeutic outcomes. Future work should focus on refining the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the efficacy and safety of lead compounds in preclinical cancer models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of histone deacetylases and their inhibitors in cancer biology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 25. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. noblelifesci.com [noblelifesci.com]
Application Notes & Protocols: Leveraging Isopropyl 6-chloropyridazine-3-carboxylate as a Versatile Precursor for PROTAC Linker Synthesis
Abstract
The design and synthesis of the linker component are critical determinants of efficacy for Proteolysis-Targeting Chimeras (PROTACs). While flexible polyethylene glycol (PEG) and alkyl chains have been predominant, there is a growing appreciation for more rigid linker scaffolds that can pre-organize the PROTAC molecule, potentially improving ternary complex stability and pharmacokinetic properties. This guide provides an in-depth exploration of Isopropyl 6-chloropyridazine-3-carboxylate, a heterocyclic building block, as a strategic precursor for the synthesis of structurally defined PROTAC linkers. We present the scientific rationale for its use, detailed step-by-step synthetic protocols for its functionalization, and expert insights into the causality behind experimental choices, aimed at researchers, chemists, and drug development professionals in the field of Targeted Protein Degradation (TPD).
Part I: Foundational Concepts & Strategic Rationale
The PROTAC Mechanism: A Linker-Orchestrated Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This event is mediated by the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). The linker connecting the POI ligand ("warhead") and the E3 ligase ligand ("anchor") is not a passive spacer; its length, chemical nature, and rigidity are paramount for stabilizing this complex and achieving potent degradation.[2][3] An optimal linker facilitates the precise spatial orientation required for efficient ubiquitin transfer from the E2-E3 ligase machinery to lysine residues on the POI surface.[1]
Caption: The PROTAC catalytic cycle: hijacking the ubiquitin-proteasome system.
The Case for Pyridazine: A Rigid Scaffold for Linker Design
The empirical optimization of PROTAC linkers often involves synthesizing extensive libraries of compounds with varying linker compositions and lengths.[4][] While flexible linkers offer synthetic accessibility, rigid heterocyclic scaffolds like pyridazine present distinct advantages:
-
Conformational Constraint: Reduces the entropic penalty of forming the ternary complex, potentially leading to higher stability and potency.[6]
-
Improved Physicochemical Properties: Heterocycles can help modulate solubility, reduce lipophilicity, and improve metabolic stability compared to long, greasy alkyl chains.
-
Defined Exit Vectors: The fixed geometry of the pyridazine ring provides well-defined attachment points, allowing for more rational and structured linker design.
This compound is an ideal starting point, offering two orthogonal handles for chemical modification: the reactive C6-chloro group and the C3-ester.
Reactivity Profile of this compound
This precursor's utility stems from its distinct reactive sites, which can be addressed sequentially to build linker chains in a controlled manner.
-
C6-Chloro Group: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridazine nitrogens and the C3-ester group makes the C6 position electrophilic and susceptible to attack by N- or O-nucleophiles. This is the primary site for initiating linker elongation.
-
C3-Isopropyl Ester: This group is a stable protecting group for the carboxylic acid. It can be readily hydrolyzed (saponified) under basic conditions to unmask a carboxylate, which can then be used for standard amide bond formation with an amine-bearing warhead or anchor ligand.
Part II: Synthetic Protocols & Methodologies
The following protocols are designed as robust starting points. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrates used.
Protocol A: Synthesis of an Amine-Terminated Pyridazine Linker for Amide Coupling
This workflow creates a linker fragment ready to be coupled first to one ligand via amide bond formation, and then, after deprotection, to the second ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Pyridazinone-Based Kinase Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Of particular significance is its role as a core component in the design of potent and selective kinase inhibitors, which are crucial for advancing targeted cancer therapies and treating inflammatory diseases.[3][4] This document provides a detailed guide to the synthetic strategies for creating novel pyridazinone-based kinase inhibitors. It moves beyond a simple recitation of procedures to offer insights into the rationale behind experimental choices, troubleshooting common synthetic challenges, and providing detailed, actionable protocols. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to innovate upon them for the discovery of next-generation therapeutics.
Introduction: The Pyridazinone Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[5] The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a ketone, has proven to be an exceptional scaffold for the development of kinase inhibitors.[3][4] Its structural features allow for versatile substitution patterns, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.
Pyridazinone derivatives have been successfully developed as inhibitors of a range of kinases, including C-Terminal Src Kinase (CSK), FER tyrosine kinase, and p38 mitogen-activated protein (MAP) kinase, demonstrating their broad therapeutic potential.[6][7][8] This guide will explore several robust synthetic routes to access this important class of molecules.
Key Synthetic Strategies for Pyridazinone Core Formation
The construction of the pyridazinone ring is the cornerstone of synthesizing these inhibitors. Several reliable methods have been established, each with its own advantages and suitability for different substitution patterns.
Route A: Condensation of γ-Ketoacids with Hydrazines
One of the most direct and widely employed methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine or a substituted hydrazine.[9][10] This approach is valued for its simplicity and the ready availability of starting materials.
The general mechanism involves the initial formation of a hydrazone by the reaction of the ketone carbonyl with hydrazine, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid carbonyl, with subsequent dehydration to yield the pyridazinone ring.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents such as ethanol or acetic acid are commonly used to facilitate both the hydrazone formation and the cyclization steps.[11]
-
Temperature: Refluxing temperatures are typically required to drive the reaction to completion, particularly the dehydration step.
-
Hydrazine Source: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) directly determines the substituent at the N2 position of the pyridazinone ring, offering a straightforward handle for diversification.
Route B: From Mucochloric Acid Derivatives
A versatile approach for generating highly functionalized pyridazinones utilizes derivatives of mucochloric acid, such as 4-Chloro-5-hydroxyfuran-2(5H)-one.[12] This method provides an efficient pathway to pyridazinones with various substituents. The reaction with hydrazine derivatives proceeds through a nucleophilic attack on the furanone ring, leading to ring opening and subsequent cyclization to form the stable six-membered pyridazinone.[12]
Causality Behind Experimental Choices:
-
Starting Material Reactivity: The high reactivity of the 4-Chloro-5-hydroxyfuran-2(5H)-one allows the reaction to proceed under mild conditions.[12]
-
Versatility: This route enables the introduction of diverse functionalities onto the pyridazinone core, facilitating the generation of compound libraries for biological screening.[12]
Route C: Multi-step Synthesis of Fused Pyridazinone Systems
For the creation of more complex, fused pyridazinone scaffolds, such as pyrido-pyridazinones, multi-step synthetic sequences are often necessary.[7][13] These routes typically involve the construction of a substituted pyridine or other heterocyclic ring first, followed by the formation of the pyridazinone ring.
A representative example is the synthesis of pyrido-pyridazinone derivatives, which can be achieved from commercially available substituted pyridines.[7] The synthesis may involve steps like esterification, reduction, protection, and cyclization to build the final fused ring system.
Causality Behind Experimental Choices:
-
Strategic Bond Formation: The order of reactions is critical to ensure correct regiochemistry and to avoid unwanted side reactions.
-
Protecting Groups: The use of protecting groups (e.g., Boc for amines) is often essential to mask reactive functional groups during the synthetic sequence.[7]
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of representative pyridazinone-based kinase inhibitors.
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one via Route A
This protocol describes a fundamental synthesis of a simple dihydropyridazinone core.
Materials:
-
Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Pour the residue into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of a Pyrido-pyridazinone Derivative via a Multi-step Route
This protocol outlines a more advanced synthesis for a fused pyridazinone system, adapted from literature procedures for potent kinase inhibitors.[7]
Step 1: Synthesis of the Pyrido-pyridazinone Core
-
Start with a commercially available substituted pyridine ester.
-
Convert the ester to an aldehyde via reduction to the alcohol followed by oxidation.
-
Protect the aldehyde group as a ketal.
-
Introduce an ester at the 3-position of the pyridine ring using a strong base like lithium diisopropylamide (LDA) and an electrophile like methyl chloroformate.
-
Deprotect the aldehyde.
-
React the aldehyde with a Boc-protected hydrazine to form a hydrazone.
-
Induce ring closure by deprotecting the Boc group, leading to the formation of the pyrido-pyridazinone core.
Step 2: Functionalization of the Core
-
The synthesized core can be further functionalized through various reactions such as nucleophilic aromatic substitution or cross-coupling reactions to introduce desired side chains for kinase binding.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Routes to Pyridazinone Cores
| Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| A: γ-Ketoacid Condensation | γ-Ketoacids, Hydrazines | Cyclocondensation | Simple, direct, readily available starting materials. | Limited to 4,5-dihydropyridazinones, may require harsh conditions. |
| B: From Mucochloric Acid | Mucochloric acid derivatives, Hydrazines | Ring opening, Cyclization | Mild conditions, high functional group tolerance. | Starting materials may be less common. |
| C: Multi-step Fused Systems | Substituted heterocycles | Multi-step synthesis | Access to complex, rigid scaffolds. | Longer synthetic sequences, potential for low overall yields. |
Diagrams
Caption: General synthetic workflows for pyridazinone-based kinase inhibitors.
Caption: Simplified MAPK signaling pathway targeted by pyridazinone kinase inhibitors.
Troubleshooting and Optimization
The synthesis of pyridazinone derivatives can sometimes present challenges. Below are common issues and strategies for optimization.
-
Low Yields: Purity of starting materials is crucial. Ensure γ-ketoacids and hydrazines are pure, as impurities can lead to side reactions.[11] Reaction temperature and time should be optimized by monitoring the reaction with TLC.[11]
-
Regioselectivity of N-Alkylation: When using substituted hydrazines, a mixture of N-alkylated products can form. The regioselectivity is influenced by steric hindrance and electronic effects.[11] Careful selection of the base, solvent, and temperature can help control the outcome.
-
Side Reactions: Potential side reactions include N-N bond cleavage under harsh conditions.[11] It is important to avoid excessively high temperatures and strong oxidizing or reducing agents.
Conclusion
The pyridazinone scaffold remains a highly valuable platform for the discovery of novel kinase inhibitors. The synthetic routes outlined in this guide provide a solid foundation for researchers to access a diverse range of pyridazinone-based compounds. By understanding the underlying principles of these synthetic strategies and anticipating potential challenges, scientists can efficiently generate new molecular entities with the potential to become next-generation therapeutics for a variety of diseases.
References
- 1. miragenews.com [miragenews.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridazine Derivatives
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-chloropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling these challenging substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance your reaction success, yields, and reproducibility.
I. Understanding the Challenge: The Nature of 6-Chloropyridazines
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, yet its application to 6-chloropyridazine derivatives presents a unique set of obstacles. The electron-deficient nature of the pyridazine ring, while beneficial for the oxidative addition step, can also lead to catalyst inhibition through coordination of the ring nitrogen to the palladium center. Furth[1]ermore, the C-Cl bond is inherently less reactive than its bromide or iodide counterparts, often necessitating more forceful reaction conditions that can promote side reactions.
[2]II. Troubleshooting Guide: From Reaction Failure to High Yield
This section addresses common issues encountered during the Suzuki coupling of 6-chloropyridazine derivatives in a practical question-and-answer format.
Q1: My reaction is not working at all. What are the primary reasons for complete failure?
A1: Complete reaction failure often points to a fundamental problem with one of the core components or conditions.
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. For a challenging substrate like a 6-chloropyridazine, standard ligands such as triphenylphosphine (PPh₃) may be insufficient. Highl[2][3]y electron-donating and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition of the C-Cl bond.
-
[2]Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inade[4]quate degassing of solvents and the reaction mixture can lead to rapid catalyst decomposition, often observed as the formation of palladium black. Emplo[4]y rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).
-
[2]Inappropriate Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation. If th[5]e base is too weak, insoluble, or degraded, the reaction will stall. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
[2][6]Insufficient Temperature: The oxidative addition of aryl chlorides is the rate-determining step and typically requires higher temperatures (80-110 °C) to proceed efficiently.
[3]Q2: I'm observing very low yields. What are the likely side reactions?
A2: Low yields can result from incomplete conversion or the prevalence of undesired side reactions.
-
Protodeboronation: This is a frequent side reaction where the boronic acid is replaced by a hydrogen atom, particularly with heteroaryl boronic acids. This [7][6]can be mitigated by using anhydrous solvents, considering more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, and careful selection of ligands.
-
[6]Homocoupling: The coupling of two boronic acid molecules is a common byproduct, often promoted by the presence of oxygen or if Pd(II) species are present from an incomplete reduction of the precatalyst. Ensur[7][8]ing a thoroughly deoxygenated environment and using a precatalyst that efficiently generates Pd(0) can minimize this.
-
[7]Dehalogenation: The chloro group on the pyridazine can be replaced by a hydrogen atom. This can occur if the palladium complex undergoes β-hydride elimination after oxidative addition, which can be influenced by the choice of ligand and base.
[2][9]Q3: I see a lot of palladium black precipitating early in the reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.
-
[4]Ligand Choice: The primary defense against aggregation is the use of sterically bulky, electron-rich phosphine ligands or NHCs. These[4] ligands stabilize the Pd(0) center and prevent it from clustering.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. A slight excess of the ligand can be beneficial, though a large excess can sometimes inhibit the reaction.
-
[4]Temperature Control: High temperatures can accelerate catalyst decomposition. It's [4]advisable to run the reaction at the lowest temperature that provides a reasonable rate.
III. Frequently Asked Questions (FAQs)
Q4: How do I select the optimal catalyst and ligand for my 6-chloropyridazine derivative?
A4: The choice is critical due to the strength of the C-Cl bond. You n[2]eed a highly active catalyst system.
-
Catalysts: Pre-formed catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures. For m[1]ore challenging couplings, systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand are often superior.
-
[2][9]Ligands: This is the most crucial parameter. For aryl chlorides, ligands must be both sterically bulky and highly electron-donating to enhance the reactivity of the palladium center for oxidative addition. Buchw[2][3]ald ligands (SPhos, XPhos, RuPhos) and NHC ligands are excellent starting points.
[3]Q5: What is the best base and solvent combination to start with?
A5: This depends on the specific substrates, but general guidelines exist.
-
Bases: For 6-chloropyridazines, inorganic bases are common. K₃PO₄ is often a good choice, especially in anhydrous conditions, as it can provide good yields. K₂C[6]O₃ is also widely used, often in aqueous solvent mixtures.
-
[6]Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are standard choices. The u[4][6]se of a co-solvent like water can sometimes be beneficial, but the amount needs to be carefully controlled as excess water can promote protodeboronation.
[3]Q6: Should I be using a boronic acid or a boronic ester?
A6: While boronic acids are common, boronic esters (like pinacol esters) or potassium trifluoroborates offer advantages. They are generally more stable and less prone to protodeboronation. Some [6]studies suggest that boronic esters can transmetalate directly without prior hydrolysis, which can sometimes lead to faster reaction rates.
[11][12]IV. Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridazine Derivatives
This protocol provides a robust starting point for optimization.
Materials:
-
6-Chloropyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
B[10]ase (e.g., K₃PO₄, 2-3 equiv)
-
S[10]olvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
I[10]nert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 6-chloropyridazine derivative, the arylboronic acid, and the base.
-
E[10]vacuate and backfill the flask with an inert gas three times.
-
A[10]dd the palladium catalyst under a positive pressure of the inert gas.
-
A[10]dd the degassed solvent mixture via syringe.
-
H[10]eat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
U[10]pon completion, cool the reaction to room temperature.
-
D[10]ilute the mixture with ethyl acetate and wash with water and brine.
-
D[10]ry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
P[10]urify the crude product by column chromatography on silica gel.
[13]Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
-
6-Chloropyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K[1]₂CO₃ (3.0 equiv)
-
1[1],4-Dioxane/water (2:1)
-
M[1]icrowave reactor vials
Procedure:
-
To a microwave vial, add the 6-chloropyridazine derivative, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
A[1]dd the 1,4-dioxane/water (2:1) solvent mixture.
-
S[1]eal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes), monitoring pressure.
-
A[1]fter cooling, work up the reaction as described in Protocol 1.
Data Presentation: Starting Conditions for Optimization
The following tables summarize starting conditions based on general principles for aryl chlorides, which can be adapted for 6-chloropyridazine derivatives.
Table 1: Recommended Catalyst Systems
| Pa[2]lladium Source | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | A general, high-yielding system for challenging chlorides. |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another robust system for difficult couplings. |
| PdCl₂(dppf) | (None) | 2-5 | A common, robust pre-catalyst, may require higher temperatures. |
| Pd(PPh₃)₄ | (None) | 2-5 | A classic catalyst, may be less effective for electron-rich chlorides. |
Table 2: Effect of Base on Suzuki Coupling Yields
| Ba[6]se | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | H₂O/DMF | 60 | 76 | Effective for some electron-deficient chloropyridines. |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 | A common and effective base. |
| K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | Often provides good yields, especially for challenging couplings. |
| LiOᵗBu | Dioxane/H₂O | 100 | 94 | A strong base, effective for exhaustive coupling of polychlorinated pyridines. |
V. Visualizing the Workflow and Logic
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. 2
-
BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. 1
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 7
-
Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11845–11853. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. 10
-
BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines. 6
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4413. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4413. --INVALID-LINK--
-
Gomes, P. A. G., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2969. --INVALID-LINK--
-
MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. --INVALID-LINK--
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. --INVALID-LINK--
-
Royal Society of Chemistry. (2005). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. 4
-
CovaSyn. Optimizing Suzuki Coupling Reactions. 12
-
ResearchGate. (2017). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. --INVALID-LINK--
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. --INVALID-LINK--
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. --INVALID-LINK--
-
Organic Chemistry Portal. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. 9
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--
-
ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. --INVALID-LINK--
-
Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1133–1147. --INVALID-LINK--
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?--INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?--INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. --INVALID-LINK--
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of Pyridazinone-Based E3 Ligase Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers engaged in the synthesis of pyridazinone-based E3 ligase ligands. This resource is designed to provide practical, field-proven insights into overcoming common synthetic challenges. As drug development professionals, we understand that success lies not just in following a protocol, but in understanding the chemistry behind each step. This guide is structured to address specific issues you may encounter, providing not only solutions but also the rationale to help you make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of pyridazinone scaffolds.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent and frustrating issue in pyridazinone synthesis. The cause is often multifactorial. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: The cyclocondensation reaction is highly sensitive to impurities in your starting materials, particularly the γ-ketoacids (or 1,4-dicarbonyl compounds) and the hydrazine derivative.[1] Impurities can introduce competing side reactions. Recommendation: Always use freshly purified reagents or verify the purity of commercial materials by NMR or LC-MS before starting.
-
Reaction Conditions:
-
Temperature: Excessive heat can lead to the decomposition of reactants or the desired product, while insufficient heat results in an incomplete reaction.[1] Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS to establish the optimal temperature and reaction duration.
-
Solvent: Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps in the mechanism.[1] The choice of solvent can significantly influence reaction rates and final yield.
-
pH Control: In reactions involving γ-ketoacids, an acidic medium can catalyze the crucial dehydration step. However, strongly acidic conditions may promote unwanted side reactions.[1] Careful control of pH is often necessary.
-
-
Water Removal: The cyclization reaction that forms the pyridazinone ring produces water. According to Le Châtelier's principle, removing this water can drive the reaction equilibrium toward the product side, thereby improving the yield.[1] Recommendation: Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.
Q2: My TLC and LC-MS analyses show multiple spots, indicating a mixture of products. What are the most common side reactions?
A2: The formation of multiple products is a classic challenge. Understanding the likely side reactions is the first step to mitigating them:
-
Incomplete Cyclization (Hydrazone Formation): The initial step of the reaction is the formation of a hydrazone intermediate from the condensation of hydrazine with a carbonyl group. If the subsequent intramolecular cyclization is slow or fails to proceed to completion, this hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups may have different reactivities. The hydrazine can attack either carbonyl group, leading to two distinct regioisomeric pyridazinone products.[1] Controlling this selectivity often requires a careful screening of reaction conditions (temperature, solvent, catalyst).
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing/reducing agents, the nitrogen-nitrogen single bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I'm struggling to purify my final pyridazinone compound. What are the best practices?
A3: Purification can be challenging due to the physicochemical properties of the pyridazinone core and potential byproducts. A multi-step approach is often required:
-
Aqueous Washes: Use acid-base properties to your advantage. If you have acidic starting materials (like a γ-ketoacid), washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove them.[2][3] Conversely, a dilute acid wash can remove basic impurities.
-
Recrystallization: This is one of the most powerful techniques for purifying solid compounds and removing small amounts of impurities.[2] The key is solvent selection: the desired product should be highly soluble in the hot solvent but poorly soluble at room temperature, allowing it to crystallize out upon cooling while impurities remain in the mother liquor.[4] Ethanol is a very common and effective solvent for recrystallizing pyridazinone derivatives.[2][3]
-
Column Chromatography: For complex mixtures or for separating isomers that are difficult to resolve by recrystallization, silica gel column chromatography is the standard method.[2] A typical eluent system is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should first be determined using TLC to ensure good separation.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and experimental protocols to address complex synthetic challenges.
Guide 1: Troubleshooting Low Reaction Yield
Low product yield is a critical issue that impacts project timelines and resource allocation. This guide provides a logical workflow to diagnose and solve the problem.
References
Technical Support Center: Troubleshooting Side Reactions in Pyridazinone PROTAC Synthesis
Welcome to the technical support center for the synthesis of pyridazinone-based PROTACs. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common side reactions and synthetic challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Pyridazinone Core Synthesis Issues
The formation of the pyridazinone ring is the foundational step. Most syntheses involve the condensation of a γ-ketoacid or a 1,4-dicarbonyl compound with a hydrazine derivative.[1][2][3] While seemingly straightforward, this step is prone to several side reactions that can impact yield and purity.
Q1: My pyridazinone yield is unexpectedly low. What are the common culprits and how can I fix it?
A1: Low yields in pyridazinone synthesis often trace back to incomplete reactions or competing side pathways. Let's break down the most common issues.
-
Problem 1: Incomplete Cyclization. The initial reaction between the carbonyl group and hydrazine forms a hydrazone intermediate.[1] If this intermediate fails to cyclize efficiently, it will remain a major component of your crude product, thus lowering the yield of the desired pyridazinone.
-
Causality: The cyclization step is a dehydration reaction. If water is not effectively removed or if the reaction conditions do not sufficiently favor the intramolecular cyclization, the equilibrium will not be driven towards the product.[1]
-
Troubleshooting Protocol:
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the reaction.[1]
-
Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus or adding molecular sieves to sequester the water byproduct and drive the reaction to completion.[1]
-
pH Adjustment: The pH can be critical. An acidic medium can catalyze the dehydration, but conditions that are too strong may lead to other side reactions.[1] Consider a trial with a catalytic amount of acetic acid.
-
Temperature Optimization: While higher temperatures can promote cyclization, excessive heat can cause decomposition.[1] Monitor your reaction by TLC or LC-MS to find the optimal temperature.
-
-
-
Problem 2: Purity of Starting Materials. Impurities in your γ-ketoacid or hydrazine starting materials can introduce competing reactions.
-
Troubleshooting Protocol:
-
Verify the purity of your starting materials by NMR or LC-MS.
-
Use freshly purified reagents whenever possible.[1]
-
-
Q2: My LC-MS shows multiple peaks and my TLC is messy. What are the likely side products?
A2: The formation of multiple products is a frequent challenge. Here are the most common side reactions to consider.
-
Side Reaction 1: Regioisomer Formation. If you are using an unsymmetrical 1,4-dicarbonyl compound or a substituted hydrazine, you can form two different regioisomeric pyridazinone products.[1][4][5]
-
Causality: The two carbonyl groups of the dicarbonyl compound can react with the hydrazine at different rates, leading to a mixture of isomers.[1]
-
Troubleshooting Protocol:
-
Reaction Conditions: Adjusting reaction temperature or solvent polarity can sometimes influence regioselectivity.
-
Purification: If formation is unavoidable, careful optimization of column chromatography is necessary to separate the isomers.
-
-
-
Side Reaction 2: N-N Bond Cleavage. Under harsh conditions, such as high temperatures or the presence of strong acids/bases, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1][6][7][8] This is a known pathway for hydrazines under certain photocatalytic or redox conditions.[9][10]
-
Troubleshooting Protocol:
-
Milder Conditions: Avoid excessive heat and strongly acidic or basic conditions.
-
Inert Atmosphere: If you suspect oxidative cleavage, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
The following diagram illustrates a decision-making workflow for troubleshooting low yields in pyridazinone core synthesis.
Caption: Troubleshooting workflow for low pyridazinone yield.
Part 2: PROTAC Linker Conjugation and Final Assembly
The conjugation of the pyridazinone warhead to the linker and subsequently to the E3 ligase ligand is a critical phase where many syntheses falter. Amide coupling and "click chemistry" are common strategies, each with its own set of potential side reactions.[][12][13]
Q3: My amide coupling reaction to attach the linker is failing or giving a low yield. What should I investigate?
A3: Amide bond formation is a cornerstone of PROTAC synthesis, but it's sensitive to conditions and reagents.
-
Problem 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be activated to react with the amine. If this activation is inefficient, the reaction will not proceed.[14]
-
Causality: Common coupling reagents like HATU or EDC/HOBt form an active ester intermediate.[15] The stability and reactivity of this intermediate are key.
-
Troubleshooting Protocol:
-
Reagent Choice: Ensure you are using a suitable coupling reagent. HATU and COMU are generally very efficient. For EDC couplings, the addition of an activator like Oxyma Pure or HOBt is often essential.[14][16]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine can significantly improve yields.[12][14]
-
Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the coupling reagent and base is often required.
-
-
-
Problem 2: Amine Reactivity. The amine component may not be sufficiently nucleophilic or may be present in a non-reactive form.
-
Causality: If your amine starting material is a salt (e.g., HCl or TFA salt), the free amine required for the reaction is not available.[14]
-
Troubleshooting Protocol:
-
Add Sufficient Base: Ensure enough base is added to neutralize the amine salt and to act as a proton scavenger during the reaction. Typically, 2-4 equivalents of a base like DIPEA or NMM are used.
-
Free-Basing: In some cases, it may be necessary to perform a separate workup step to convert the amine salt to the free amine before the coupling reaction.
-
-
-
Problem 3: Side Reactions of Coupling Reagents. The coupling reagents themselves can cause side reactions.
-
Causality: Carbodiimides (like DCC or EDC) can dehydrate primary amides (e.g., on asparagine or glutamine residues if present) to nitriles.[15] They also produce urea byproducts which can complicate purification.[15][16]
-
Troubleshooting Protocol:
-
Reagent Selection: If nitrile formation is a concern, consider using phosphonium-based reagents like PyBOP or HATU, which are less prone to this side reaction.[15]
-
Purification Strategy: If using EDC, the resulting urea is water-soluble and can be removed with an aqueous wash.[15] If using DCC, the urea is insoluble and can be removed by filtration.[16]
-
-
The following table summarizes key parameters for troubleshooting amide coupling reactions.
| Parameter | Common Issue | Recommended Action | Reference |
| Coupling Reagent | Inefficient activation | Use HATU, HBTU, or COMU. If using EDC, add HOBt or Oxyma. | [14][17] |
| Base | Insufficient amount for amine salts | Use 2-4 equivalents of DIPEA or NMM. | [18] |
| Order of Addition | Amine reacting with coupling agent | Pre-activate carboxylic acid with coupling agent and base before adding amine. | [16] |
| Solvent | Poor solubility or reactivity | Use polar aprotic solvents like DMF or DMSO. Ensure anhydrous conditions. | [17][18] |
Q4: I'm using click chemistry to assemble my PROTAC, but the reaction is slow or incomplete. How can I optimize it?
A4: Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is popular for its efficiency, but it requires careful setup. [][19]
-
Problem 1: Copper Catalyst Oxidation. The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) by atmospheric oxygen.
-
Causality: Oxygen in the reaction mixture will quench the catalyst, stalling the reaction.
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[12]
-
Reducing Agent: Always include a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms.[20]
-
Ligands: Using a ligand like TBTA can stabilize the Cu(I) oxidation state and accelerate the reaction.
-
-
-
Problem 2: Slow Reaction with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While SPAAC avoids the use of a potentially cytotoxic copper catalyst, it can be significantly slower than CuAAC.[20]
-
Causality: The reaction rate is dependent on the inherent reactivity of the strained cyclooctyne used.
-
Troubleshooting Protocol:
-
Reagent Choice: Use more reactive cyclooctynes like DBCO or BCN if the reaction is sluggish.
-
Concentration: Increasing the concentration of the reactants can improve the reaction rate.
-
Time and Temperature: Allow for longer reaction times (24-48 hours) and consider gentle heating (e.g., 37-50 °C) if the reactants are stable.
-
-
The diagram below outlines the key components and potential pitfalls in a typical CuAAC reaction.
Caption: Key factors for a successful CuAAC "click" reaction.
Part 3: Purification and Final Product Issues
Purification is often the final and most significant hurdle. The unique physicochemical properties of PROTACs can lead to challenging separations.[21]
Q5: I'm struggling to purify my final pyridazinone PROTAC. It shows poor peak shape or co-elutes with impurities on HPLC.
A5: PROTAC purification is notoriously difficult due to their high molecular weight, lipophilicity, and potential for aggregation. [21]
-
Problem 1: Poor Solubility. The PROTAC may not be fully soluble in the mobile phase, leading to precipitation on the column and poor chromatography.[21]
-
Troubleshooting Protocol:
-
Sample Preparation: Dissolve the crude sample in a strong solvent like DMSO or DMF before injection. Ensure it is fully dissolved.[21]
-
Mobile Phase Modifiers: For reverse-phase HPLC, adding modifiers like TFA or formic acid (typically 0.1%) can improve peak shape by ensuring consistent ionization of the molecule.[21]
-
-
-
Problem 2: On-Column Degradation. The PROTAC might be unstable under the purification conditions.
-
Causality: Some linkers or functional groups can be sensitive to the acidic or basic conditions of the mobile phase.[21]
-
Troubleshooting Protocol:
-
-
Problem 3: Co-elution of Diastereomers. If your synthesis produced diastereomers, they can be very difficult to separate using standard reverse-phase HPLC.[21]
-
Troubleshooting Protocol:
-
Alternative Chromatography: Supercritical Fluid Chromatography (SFC) often provides superior resolution for separating stereoisomers and is the method of choice for this challenge.[21]
-
Optimize HPLC: If SFC is not available, try using a shallower gradient and a high-resolution column to improve separation on your HPLC.[21]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. benchchem.com [benchchem.com]
- 18. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Low Reactivity of 6-Chloropyridazines in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in synthetic chemistry: the low reactivity of 6-chloropyridazines in palladium-catalyzed cross-coupling reactions. The pyridazine core is a vital pharmacophore, and mastering its functionalization is key to unlocking novel molecular architectures.[1] This resource consolidates field-proven strategies, detailed troubleshooting guides, and step-by-step protocols to empower you to overcome these synthetic hurdles.
Understanding the Challenge: Why Are 6-Chloropyridazines So Unreactive?
The primary obstacle to functionalizing 6-chloropyridazines lies in the inherent electronic and structural properties of the substrate. Two main factors contribute to their low reactivity:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger and less polarizable than its C-Br or C-I counterparts. This makes the crucial initial step of the catalytic cycle—the oxidative addition of the palladium(0) catalyst to the C-Cl bond—energetically demanding and often the rate-limiting step of the entire process.[2]
-
Electron-Deficient Heterocycle & Catalyst Inhibition: The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. While this electronic nature can facilitate the oxidative addition step to some degree compared to electron-rich aryl chlorides, it also presents a major problem: the nitrogen lone pairs can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" or inhibiting the catalyst and preventing it from participating in the desired catalytic cycle.[1][2]
Overcoming these challenges requires a catalytic system that is both highly active to cleave the C-Cl bond and sterically designed to prevent inhibitory coordination with the pyridazine nitrogen.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 6-chloropyridazine is not working at all. What is the most likely cause?
A1: Complete reaction failure with a challenging substrate like 6-chloropyridazine almost always points to an inadequate catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands (e.g., PPh₃) are not electron-rich or bulky enough to promote the difficult oxidative addition to the C-Cl bond or to prevent catalyst inhibition by the pyridazine nitrogens.[1][2] Your first step should be to switch to a more advanced, specialized catalyst system.
Q2: What makes a ligand "good" for coupling with 6-chloropyridazines?
A2: The most effective ligands for this chemistry share two key features:
-
Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) create a sterically hindered pocket around the palladium atom. This steric shield physically blocks the pyridazine's nitrogen atoms from coordinating to the metal center, thus preventing catalyst inhibition.[1][2]
-
High Electron Density: Electron-rich phosphine ligands (or N-Heterocyclic Carbenes, NHCs) donate electron density to the palladium center. This makes the palladium more nucleophilic and enhances its ability to undergo oxidative addition into the strong C-Cl bond.
This combination of bulk and electron-donating ability is the cornerstone of modern ligands developed by groups like Buchwald and Hartwig, which have revolutionized the coupling of unreactive heteroaryl chlorides.[1]
Q3: My reaction mixture is turning black and I'm getting a low yield. What's happening?
A3: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[2] This indicates that your active Pd(0) catalyst is decomposing and aggregating instead of participating in the catalytic cycle. This is a common symptom of catalyst deactivation and can be caused by:
-
Inadequate Ligand: The ligand is not effectively stabilizing the Pd(0) species.
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[2]
-
Presence of Oxygen: Pd(0) catalysts are sensitive to oxygen.[2] Ensure your solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
To prevent this, use bulky, electron-rich ligands, optimize the ligand-to-palladium ratio (a slight excess of ligand can be beneficial), and run the reaction at the lowest temperature that still affords a reasonable rate.[2]
Troubleshooting Guides & Reaction Optimization
Even with advanced catalysts, success is not guaranteed. The following guides provide specific troubleshooting steps for the three most common cross-coupling reactions.
Logical Flow for Troubleshooting Failed Reactions
Below is a generalized workflow for diagnosing and solving common issues in cross-coupling reactions with 6-chloropyridazines.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful tool for creating biaryl structures. However, with 6-chloropyridazines, issues like low conversion and protodeboronation are common.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion. | Inactive Catalyst System: The oxidative addition of Pd(0) to the C-Cl bond is failing. Standard catalysts like Pd(PPh₃)₄ are often insufficient. | Switch to a high-activity catalyst system. Use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. Alternatively, use a commercially available pre-catalyst like SPhos Pd G3 for more reliable activation.[1] |
| Significant protodeboronation (boronic acid is converted to Ar-H). | Presence of Water/Proton Source: The boronic acid is unstable under the reaction conditions, often exacerbated by high temperatures and certain bases. | Use anhydrous conditions. Ensure solvents are dry and use a base like spray-dried KF or anhydrous K₃PO₄. Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). |
| Homocoupling of boronic acid (Ar-B(OH)₂ → Ar-Ar). | Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of boronic acids. | Ensure a strictly inert atmosphere. Thoroughly degas all solvents and the reaction vessel by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction stalls after partial conversion. | Catalyst Inhibition/Decomposition: The pyridazine nitrogen is coordinating to the palladium, or the catalyst is degrading over time at high temperatures. | Increase ligand loading to ensure the palladium center remains coordinated and stabilized. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing aminopyridazines, but it is highly sensitive to the choice of ligand, base, and the nature of the amine.
| Problem | Potential Cause | Recommended Solution |
| No C-N coupling observed. | Inappropriate Ligand: The ligand is not sufficiently bulky or electron-rich to promote reductive elimination or prevent catalyst inhibition. | Use a specialized ligand for C-N coupling. For primary amines, ligands like BrettPhos are often effective. For secondary amines, ligands such as XPhos or RuPhos are excellent choices. Ferrocene-based ligands like Josiphos can also be highly effective. |
| Significant hydrodehalogenation (replacement of -Cl with -H). | β-Hydride Elimination: This side reaction can compete with the desired reductive elimination, especially with amines bearing β-hydrogens. It can also be a sign of catalyst decomposition pathways. | Optimize the base and ligand. A strong, non-nucleophilic base like NaOtBu or LHMDS is standard. Sometimes, switching to a different bulky ligand can alter the geometry of the palladium intermediate and disfavor β-hydride elimination. Using a slight excess of the amine coupling partner (1.2-1.5 equiv) can also help. |
| Low yield with primary amines. | Bis-arylation: The desired primary arylamine product can react a second time with the 6-chloropyridazine, leading to a diarylamine byproduct. | Use a ligand designed for monoarylation. Ligands like BrettPhos are specifically designed with steric bulk that disfavors the binding and reaction of the bulkier primary arylamine product. Using a larger excess of the primary amine nucleophile can also outcompete the product for the catalyst. |
| Poor solubility of reagents. | Incompatible Solvent/Base System: Inorganic bases like K₃PO₄ have poor solubility in common organic solvents like toluene or dioxane, limiting their effectiveness. | Screen different solvents or use a soluble base. Consider more polar aprotic solvents like DMF or use a soluble organic base like DBU, although this may require higher temperatures. A mixture of solvents (e.g., dioxane/water) can sometimes improve solubility and reaction rates. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction introduces valuable alkynyl groups but is notorious for issues related to the copper co-catalyst and homocoupling of the alkyne (Glaser coupling).
| Problem | Potential Cause | Recommended Solution |
| No reaction or low yield of desired product. | Ineffective Catalyst System: The standard Pd(PPh₃)₄/CuI system may not be active enough for the unreactive 6-chloropyridazine. | Use a more active palladium/ligand system. Combine a palladium source like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a more electron-rich ligand such as P(t-Bu)₃. Ensure the copper(I) source (typically CuI) is fresh and of high purity. |
| Significant Glaser homocoupling (alkyne dimer formation). | Presence of Oxygen: The copper(I) co-catalyst is highly sensitive to oxygen, which promotes the oxidative homocoupling of the terminal alkyne. | Maintain strictly anaerobic (oxygen-free) conditions. This is even more critical for Sonogashira than for other cross-couplings. Rigorously degas all solvents and reagents. Use a Schlenk line or glovebox for the reaction setup. |
| Reaction is sluggish or requires very high temperatures. | Inappropriate Base/Solvent: The base (typically an amine like Et₃N or DIPEA) must be strong enough to deprotonate the terminal alkyne but also act as a suitable solvent or co-solvent. | Screen different amine bases and solvents. Using the amine base as the solvent can be effective. Alternatively, a co-solvent like THF or DMF can be used. Ensure the base is anhydrous. |
| Difficulty isolating the product from the catalyst and copper salts. | Complex Workup: The reaction mixture can be difficult to purify due to residual metals and salts. | Consider a copper-free Sonogashira protocol. Several modern methods exist that use a highly active palladium catalyst (often with bulky phosphine ligands) and a different base (e.g., Cs₂CO₃ or an organic base like DBU) to avoid the use of copper entirely, which simplifies workup and eliminates Glaser coupling. |
Recommended Starting Protocols
The following protocols are generalized starting points based on successful reports for challenging heteroaryl chlorides. Optimization of catalyst loading, temperature, time, and stoichiometry is highly recommended for each specific substrate.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of substituted 6-chloropyridazinones, which demonstrates excellent reactivity for this class of compounds.[1] Microwave irradiation can significantly accelerate the reaction and improve yields.[1]
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the 6-chloropyridazine derivative (1.0 equiv), the arylboronic acid (3.0 equiv), and the base (e.g., anhydrous Cs₂CO₃, 4.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the palladium catalyst (e.g., a pre-formed SPhos complex, 3-5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.5 M).
-
Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture with stirring to 135-140 °C for 30 minutes.[1]
-
Monitoring: After cooling, check the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of heteroaryl chlorides and requires strict anhydrous and anaerobic conditions.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk tube or sealable vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 6-chloropyridazine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve ~0.1-0.5 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Cross-Coupling
This protocol is adapted from a procedure for a related bromo-heterocycle and serves as a robust starting point.[4] Strict exclusion of oxygen is critical to prevent Glaser coupling.
Step-by-Step Procedure:
-
Preparation: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and copper(I) iodide (CuI, 10-20 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add a degassed mixture of solvents (e.g., THF and Et₃N in a 2:1 ratio). Add the 6-chloropyridazine (1.1 equiv) and stir for 5 minutes. Finally, add the terminal alkyne (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours, or gently heat to 40-60 °C if the reaction is sluggish.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.
Data Summary: Catalyst System Comparison
The choice of catalyst and ligand is the most critical parameter for successfully coupling 6-chloropyridazines. The following table summarizes representative catalyst systems and their general efficacy for coupling challenging (hetero)aryl chlorides.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | General Efficacy on Chloro-Heterocycles |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | Excellent[1] |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | Excellent |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 100 | Poor to Moderate[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | Good to Excellent |
| Buchwald-Hartwig | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 80-100 | Excellent (esp. for primary amines) |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF / Et₃N | 25-60 | Moderate (Requires CuI)[4] |
| Sonogashira (Cu-free) | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | DMF | 80-100 | Good to Excellent |
Catalytic Cycles: A Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. The primary challenge with 6-chloropyridazines lies in facilitating the initial oxidative addition step and preventing catalyst inhibition.
Generalized Palladium Cross-Coupling Cycle
References
Technical Support Center: Synthesis of PROTACs with Pyridazinone Cores
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring pyridazinone cores. The unique electronic and structural properties of the pyridazinone heterocycle present distinct challenges and opportunities in the synthesis of these complex molecules. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Pyridazinone Core - Synthesis and Functionalization
The journey to a successful PROTAC begins with a robust synthesis of its core components. The pyridazinone scaffold, while valuable for its biological activities, can introduce specific synthetic hurdles.[1][2]
Question 1: I'm getting a low yield during the initial synthesis of my 6-substituted-4,5-dihydropyridazin-3(2H)-one ring. What are the common causes?
Answer: This is a frequent issue, often stemming from the classical condensation reaction between a γ-keto acid (or its ester, like ethyl levulinate) and a hydrazine derivative.[3]
-
Causality & Explanation: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization. Incomplete conversion or side reactions are the primary culprits for low yields.
-
Hydrazone Formation: This step is reversible and pH-sensitive. If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. If it's not acidic enough, the carbonyl group won't be sufficiently activated.
-
Cyclization Efficiency: The subsequent intramolecular acylation to form the ring can be slow. High temperatures are often required, but this can also lead to decomposition of starting materials or products.
-
Water Removal: The reaction releases water, which can drive the equilibrium back towards the starting materials. Failure to effectively remove water (e.g., with a Dean-Stark apparatus or by using a dehydrating solvent) can stall the reaction.
-
-
Troubleshooting Steps:
-
Optimize pH: For reactions with hydrazine hydrate, a small amount of acetic acid can catalyze hydrazone formation without passivating the hydrazine.
-
Reaction Conditions: Ensure anhydrous conditions if possible. Refluxing in a solvent like ethanol or toluene with a Dean-Stark trap is a standard approach.[4]
-
Purity of γ-Keto Acid: Impurities in your starting γ-keto acid can significantly interfere with the reaction. Confirm its purity by NMR before starting.
-
Aromatization Step: If your target is the aromatic pyridazin-3(2H)-one, the subsequent oxidation of the 4,5-dihydropyridazinone intermediate can also be a source of yield loss. Reagents like bromine in acetic acid or manganese dioxide are common, but reaction conditions must be carefully controlled to avoid over-oxidation or undesired side reactions on other parts of the molecule.[5]
-
Question 2: I need to install a reactive handle (e.g., an amine or carboxylic acid) on the pyridazinone core for linker attachment, but I'm struggling with regioselectivity and side reactions. What should I consider?
Answer: Functionalizing the pyridazinone core requires careful consideration of its electronic nature. The pyridazinone ring is electron-deficient, which influences its reactivity.
-
Causality & Explanation:
-
N-Alkylation: The two nitrogen atoms in the ring have different nucleophilicities. N2 is generally more reactive towards alkylation, especially in the pyridazin-3(2H)-one tautomer, which is the more stable form.[1] This is the most common site for linker attachment.
-
C-Functionalization: Direct functionalization of the carbon positions (C4, C5, C6) often requires harsher conditions or starting with a pre-functionalized precursor. For example, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring.
-
-
Recommended Strategies:
-
N2-Alkylation for Linker Attachment: This is the most straightforward method. Use a bifunctional linker precursor, such as an alkyl halide with a protected functional group on the other end (e.g., Br-(CH2)n-NHBoc). A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF, DMSO) is typically effective.[6]
-
Protecting Groups: If your pyridazinone core has other sensitive functional groups, ensure they are adequately protected before attempting to install the linker handle. For instance, if you have a free amine elsewhere, you'll need an orthogonal protecting group strategy.[7][8]
-
Pre-functionalized Starting Materials: It is often more efficient to build the pyridazinone ring from a γ-keto acid that already contains the desired functionality (in a protected form). This avoids potentially low-yielding post-synthesis modifications.
-
Diagram: General Synthesis and Functionalization of a Pyridazinone Core
Caption: Synthetic workflow for pyridazinone core formation and functionalization.
Section 2: Challenges in Linker and E3 Ligase Ligand Coupling
The assembly of the final PROTAC molecule is a multi-step process where coupling efficiency is paramount. Low yields at these final stages are costly in terms of time and materials.[9]
Question 3: My amide coupling reaction between the functionalized pyridazinone core and my linker (or between the linker and E3 ligase ligand) is giving a very low yield. How can I troubleshoot this?
Answer: Low yields in amide coupling are a classic problem in PROTAC synthesis, often exacerbated by the large, sterically hindered nature of the fragments being joined.[10]
-
Causality & Explanation:
-
Inefficient Reagents: Standard coupling reagents like DCC may not be potent enough for sterically demanding substrates and can lead to side products.
-
Steric Hindrance: The reactive sites on your pyridazinone, linker, or E3 ligase ligand (e.g., pomalidomide, VHL ligand) can be sterically hindered, slowing down the reaction.[10]
-
Poor Solubility: One or more of your PROTAC fragments may have poor solubility in common reaction solvents, leading to a heterogeneous mixture and inefficient reaction.
-
Water Contamination: All coupling reagents are sensitive to moisture. Anhydrous conditions are critical for success.
-
-
Troubleshooting Steps & Recommendations:
-
Switch to a More Powerful Coupling Reagent: Uronium-based reagents like HATU or HBTU , often used with a non-nucleophilic base like DIPEA , are highly effective for difficult couplings. They rapidly form an activated ester that is less prone to side reactions.[9][10]
-
Optimize Solvent: Use polar aprotic solvents like DMF or NMP to improve the solubility of all components.
-
Pre-activation: Mix the carboxylic acid component with the coupling reagent and base for 15-30 minutes before adding the amine component. This pre-activation step ensures the activated species is fully formed before the nucleophile is introduced.[9]
-
Monitor the Reaction: Use LC-MS to monitor the reaction's progress. If it stalls, a small, gentle heating (e.g., to 40-50 °C) might help overcome the activation energy barrier, but be cautious of decomposition.
-
| Coupling Reagent | Common Base | Advantages | Disadvantages |
| DCC/EDC | DMAP | Inexpensive, common | Can form urea byproducts, lower efficiency for hindered substrates |
| HBTU/HOBt | DIPEA, NMM | Good efficiency, stable activated ester | Can cause racemization in sensitive substrates |
| HATU | DIPEA | Highly efficient, fast, low racemization | More expensive, can be moisture sensitive |
| COMU | DIPEA | Very powerful, excellent for hindered systems | High cost |
Question 4: I'm considering using "click chemistry" to connect my PROTAC fragments. What are the potential pitfalls?
Answer: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an excellent and highly reliable method for PROTAC synthesis.[11][12] However, success depends on careful execution.
-
Causality & Explanation: The primary pitfall is the deactivation of the copper(I) catalyst.
-
Oxidation: Copper(I) is easily oxidized to the inactive Copper(II) state by dissolved oxygen in the solvents.
-
Ligand Chelation: Some functional groups within your complex PROTAC precursors can chelate the copper catalyst, sequestering it from the reaction.
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.[13]
-
-
Troubleshooting Steps:
-
Oxygen Removal: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Maintain an inert atmosphere throughout the reaction.
-
Use a Reducing Agent: The most common protocol involves using a Cu(II) source (like CuSO₄) along with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. Ensure you use a fresh solution of sodium ascorbate.[13]
-
Ligand Choice: If you suspect catalyst chelation, using a copper-stabilizing ligand like TBTA can improve reaction efficiency.
-
Strain-Promoted Click (SPAAC): If copper toxicity or chelation is a persistent issue, consider the copper-free SPAAC reaction. This involves reacting an azide with a strained alkyne (e.g., DBCO). While the reagents are more expensive, it eliminates the need for a metal catalyst.[13]
-
Diagram: PROTAC Assembly Workflow
Caption: Common coupling strategies for final PROTAC assembly.
Section 3: Purification and Analytical Hurdles
PROTACs are often large, flexible molecules with poor physicochemical properties, making their purification and characterization non-trivial.[9][14][15]
Question 5: My final PROTAC is very difficult to purify by flash chromatography and reverse-phase HPLC. I see product smearing or significant loss. What can I do?
Answer: This is one of the most common frustrations in PROTAC development. Their unique structures, often containing both greasy aromatic parts and flexible, polar linkers (like PEG), give them amphiphilic character, leading to poor chromatographic behavior.[9]
-
Causality & Explanation:
-
Poor Solubility: The crude product may not fully dissolve in the injection solvent, leading to peak tailing and carryover.
-
Column Interaction: The molecule can interact with the stationary phase in multiple ways (hydrophobic and polar), causing broad peaks. Silanol interactions on silica columns can be particularly problematic.
-
Aggregation: Large PROTAC molecules can aggregate in solution, further complicating separation.
-
-
Troubleshooting Purification:
-
Solvent Optimization (Flash Chromatography): For normal phase, adding a small amount of a polar modifier like methanol or even a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can dramatically improve peak shape by blocking active sites on the silica.
-
Reverse-Phase Preparative HPLC: This is often the method of choice for final purification.[9]
-
Use a Shallow Gradient: A long, shallow gradient (e.g., increasing acetonitrile by 0.5% per minute) provides the best chance of separating your product from closely related impurities.
-
Optimize Additives: Standard additives are TFA (0.1%) or formic acid (0.1%). If you still have issues, try an ammonium formate or ammonium acetate buffer system, which can sometimes improve peak shape.
-
Load Carefully: Dissolve your crude material in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase solvent (e.g., water/ACN) until the point of precipitation. This ensures the sample is fully dissolved but doesn't crash on the column.
-
-
Question 6: The NMR and Mass Spec data for my final PROTAC are complex and difficult to interpret. How can I confirm the structure?
Answer: Characterizing large, flexible molecules like PROTACs requires a multi-faceted approach, as single techniques may not provide a complete picture.[16][17]
-
Causality & Explanation:
-
¹H NMR: The presence of long linkers (especially PEG) can result in large, overlapping signals that obscure other key peaks. Rotamers around amide bonds can cause peak broadening or duplication, making spectra look messy.
-
Mass Spectrometry (MS): PROTACs often have molecular weights >800 Da. They can form multiple charged ions (e.g., [M+H]⁺, [M+2H]²⁺, [M+Na]⁺), splitting the signal and making it harder to identify the parent ion. The linker is also prone to fragmentation in the MS source.[15]
-
-
Characterization Best Practices:
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. It provides an exact mass measurement, which is critical for confirming the elemental composition of your molecule.[9]
-
NMR Spectroscopy:
-
¹³C NMR: While it takes longer to acquire, the ¹³C spectrum is often cleaner, with sharper signals and a wider chemical shift range, which can help confirm the presence of all carbon atoms in the structure.[18]
-
2D NMR (COSY, HSQC): These experiments are invaluable for assigning protons and carbons and confirming connectivity between the warhead, linker, and E3 ligase ligand fragments.
-
Variable Temperature NMR: If you suspect rotamers are causing peak broadening, acquiring the spectrum at a higher temperature (e.g., 80 °C in DMSO-d6) can often coalesce the peaks into a single, sharper signal.
-
-
Tandem MS (MS/MS): Fragmenting the parent ion and analyzing the daughter ions can provide structural confirmation. You should be able to identify fragments corresponding to your warhead, your E3 ligase ligand, and combinations with parts of the linker.[16][17]
-
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Deficient Heterocycles
Welcome to the Technical Support Center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet crucial transformations. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.
I. Troubleshooting Guide: Common Issues & Solutions
Suzuki-Miyaura couplings with electron-deficient heterocycles, such as pyridines, pyrimidines, and pyridazines, are notoriously challenging. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Furthermore, the electron-deficient nature of the ring can impact the kinetics of the catalytic cycle.[3] This section addresses common problems and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion
This is the most frequent issue, often stemming from catalyst inactivity or suboptimal reaction conditions.
Possible Causes & Recommended Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen lone pair on the heterocycle can act as a Lewis base, poisoning the palladium catalyst.[3]
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)3) families are highly effective.[4][5] Their steric bulk promotes the formation of monoligated palladium species, which are often more active, and their electron-donating nature enhances the rate of reductive elimination.[6]
-
Solution 2: Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[2]
-
Solution 3: Utilize Modern Pre-catalysts: Buchwald G3 or G4 pre-catalysts are designed to generate the active Pd(0) species more efficiently and can offer improved stability and activity.[2]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, but an incorrect choice can be detrimental.[1]
-
Solution 1: Screen Different Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[2] For more challenging couplings, stronger bases such as K₃PO₄ may be necessary.[2][7] It is critical that the base is anhydrous and finely ground to maximize its reactivity.[1]
-
Solution 2: Consider Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be particularly effective in activating the boronic acid.
-
-
Suboptimal Solvent and Temperature:
-
Solution: Screen Solvents and Adjust Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] Toluene is also a viable option. The reaction temperature often needs to be elevated (80–110 °C) to drive the reaction to completion, especially with less reactive aryl chlorides.[2]
-
Issue 2: Significant Formation of Side Products
The appearance of undesired products can complicate purification and significantly lower the yield of the target molecule.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of the corresponding arene.[1][2] Heteroaryl boronic acids are particularly susceptible to this side reaction.[2]
-
Mitigation 1: Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Flame-drying glassware is recommended.[1]
-
Mitigation 2: Employ Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids and can significantly reduce protodeboronation.[2][5]
-
Mitigation 3: Choose a Milder Base: If feasible for the desired transformation, a weaker base may slow the rate of protodeboronation.[2]
-
-
Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][3]
-
Mitigation: Strict Exclusion of Oxygen: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Dehalogenation of the Starting Material: The aryl halide can be reduced to the corresponding arene.[3]
-
Mitigation: Optimize Reaction Time and Avoid Hydride Sources: Shorter reaction times can minimize this side reaction. Ensure that solvents are not a source of hydrides (e.g., some alcohols).[2]
-
Issue 3: The "2-Pyridyl Problem"
Coupling at the 2-position of a pyridine ring is notoriously difficult. The proximity of the nitrogen atom to the reaction center can lead to chelation with the palladium, forming a stable, inactive complex.[5][8] This is a specific and severe case of catalyst inhibition.
Strategies to Overcome the 2-Pyridyl Problem:
-
Copper(I) Co-catalysis: The addition of a copper(I) salt, such as CuCl or Cu₂O, has been shown to facilitate these challenging couplings.[9][10][11] Mechanistic studies suggest that copper may participate in the transmetalation step, forming a 2-pyridylcopper intermediate that more readily transfers the organic group to palladium.[9][11]
-
Specialized Ligands: In addition to the generally recommended bulky, electron-rich phosphines, N-heterocyclic carbene (NHC) ligands have also shown promise in these systems.[12]
-
Alternative Boron Reagents: The use of potassium trifluoroborate salts in place of boronic acids can sometimes improve yields in these difficult couplings.[13]
II. Frequently Asked Questions (FAQs)
Q1: Which type of palladium precursor should I use?
A1: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[14] For many applications, especially with challenging substrates, modern pre-catalysts like the Buchwald G3 and G4 series are often superior. These pre-catalysts are designed for the efficient in situ generation of the active Pd(0) species and can provide more consistent results.[2]
Q2: How do I choose the right ligand for my specific electron-deficient heterocycle?
A2: While there is no single "best" ligand for all substrates, the following table provides a good starting point based on general reactivity trends. Buchwald's biaryl phosphine ligands are a robust first choice for screening.[4][15]
| Heterocycle Class | Recommended Ligands (Starting Point) | Key Considerations |
| Pyridines | SPhos, XPhos, RuPhos | For 2-substituted pyridines, consider Cu(I) co-catalysis.[9] |
| Pyrimidines | SPhos, XPhos, tBuXPhos | 2-Pyrimidinylboronic acids are particularly challenging due to catalyst inhibition and protodeboronation.[5] |
| Pyridazines | SPhos, RuPhos, P(t-Bu)₃ | The adjacent nitrogen atoms can strongly influence reactivity. |
| Other N-rich Heterocycles (e.g., Indazoles, Benzimidazoles) | Buchwald or Fu-type ligands | Unprotected N-H groups can sometimes participate in the reaction; protection may be necessary.[16] |
Q3: My reaction is sensitive to air. What are the best practices for setting up an inert atmosphere?
A3: The active Pd(0) catalyst is readily oxidized, making an inert atmosphere crucial.[1]
-
Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.
-
Degassing Solvents: Sparge solvents with a stream of inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, for more rigorous oxygen removal, use three freeze-pump-thaw cycles.
-
Inert Gas Blanket: Assemble the reaction under a positive pressure of inert gas. Use a manifold or balloon filled with argon or nitrogen.
-
Reagent Handling: Add solid reagents under a positive flow of inert gas.
Q4: Can I use aryl chlorides instead of bromides or iodides?
A4: Yes, but aryl chlorides are significantly less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.[14][17] To successfully couple aryl chlorides, you will almost certainly need to use a highly active catalyst system, such as a palladium precursor combined with a bulky, electron-rich ligand like SPhos or XPhos, and higher reaction temperatures may be required.[4][18]
III. Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling with an Electron-Deficient Heterocycle
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Common Pitfalls
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights key points of failure with electron-deficient heterocycles.
Caption: Suzuki-Miyaura cycle with points of failure for heterocycles.
IV. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Retrieved from --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Merck Millipore. Buchwald Phosphine Ligands. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. Retrieved from --INVALID-LINK--
-
Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142-5148. Retrieved from --INVALID-LINK--
-
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1883-1890. Retrieved from --INVALID-LINK--
-
Scott, J. S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry - A European Journal, 27(42), 10737-10755. Retrieved from --INVALID-LINK--
-
Singh, R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(4), 1477-1494. Retrieved from --INVALID-LINK--
-
LeBlond, C. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7078–7086. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. Buchwald Ligands. Retrieved from --INVALID-LINK--
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from --INVALID-LINK--
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345-347. Retrieved from --INVALID-LINK--
-
Scott, J. S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed, 33(29), 7486-7504. Retrieved from --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16472–16479. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–874. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from --INVALID-LINK--
-
Fernandes, S. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald Phosphine Ligands [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 10. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. | Semantic Scholar [semanticscholar.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald Ligands [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyridazines
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving substituted pyridazines. The unique electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, presents distinct challenges and opportunities in controlling reaction regioselectivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Pyridazine Reactivity
This section addresses foundational concepts that govern the regiochemical outcomes of reactions on the pyridazine core. A solid understanding of these principles is the first step in troubleshooting and rational design.
Q1: What are the key electronic properties of the pyridazine ring that dictate its reactivity?
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement makes the ring significantly electron-deficient compared to benzene. The two electronegative nitrogen atoms withdraw electron density from the ring carbons via the inductive effect (-I effect), deactivating the ring towards electrophilic attack and activating it for nucleophilic attack.[1][2]
The positions on the ring are not electronically equivalent:
-
C3 and C6: These positions are alpha to the ring nitrogens and are the most electron-deficient.
-
C4 and C5: These positions are beta to the ring nitrogens and are less electron-deficient than C3/C6.
This inherent electronic bias is the primary determinant of regioselectivity in most reactions. For instance, nucleophilic aromatic substitution (SNA_r_) will preferentially occur at the most electron-poor sites, typically C3 or C6.
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) substituents modify the inherent regioselectivity of the pyridazine ring?
Substituents play a critical role in modulating the electronic landscape of the pyridazine core, either reinforcing or opposing its natural tendencies.[3][4]
-
Electron-Donating Groups (EDGs): Groups like -OR, -NR₂, or alkyl groups donate electron density to the ring.[5] When placed on the pyridazine ring, an EDG will increase the electron density at the positions ortho and para to it, making those sites less favorable for nucleophilic attack and more favorable for potential electrophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, or -CF₃ further decrease the electron density of the ring.[5] An EWG will enhance the ring's susceptibility to nucleophilic attack, particularly at positions ortho and para to the substituent, where the electron-withdrawing resonance or inductive effects are most strongly felt.
The interplay between the substituent's electronic effect and the inherent properties of the pyridazine ring is crucial for predicting outcomes.
Q3: What role does steric hindrance play in pyridazine reactions?
Steric effects are a critical secondary factor that can override electronic preferences, especially when the attacking species or a substituent on the ring is bulky.[6][7] For example, in a 3,6-disubstituted pyridazine, a bulky nucleophile may preferentially attack the less sterically hindered position, even if it is slightly less electronically activated. Similarly, bulky groups at the 3- and 6-positions can significantly influence the approach of reagents.[6] This principle is often exploited in metal-catalyzed cross-coupling reactions, where the choice of a bulky phosphine ligand can direct the reaction to a specific site.[7][8]
Troubleshooting Guide: Common Experimental Challenges & Solutions
This section addresses specific problems you might encounter in the lab, providing plausible causes, actionable strategies, and example protocols.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Q: I am reacting 3,6-dichloropyridazine with a primary amine and getting a mixture of the 3-monosubstituted and 6-monosubstituted products. How can I favor just one isomer?
Plausible Cause: The C3 and C6 positions of the pyridazine ring are electronically similar, making differentiation challenging. While subtle electronic differences may exist depending on the specific reaction conditions, achieving high selectivity often requires strategic manipulation of steric or kinetic factors.
Proposed Solution & Strategy: When the two positions are electronically similar, steric hindrance is the most effective tool for differentiation. If your starting material is symmetric (like 3,6-dichloropyridazine), you can introduce a directing group or use a sterically demanding nucleophile. However, if your pyridazine is already unsymmetrically substituted (e.g., 3-chloro-6-methylpyridazine), the existing substituent will be the primary directing influence.
Troubleshooting Workflow for SNAr on Dihalopyridazines
Caption: Decision workflow for troubleshooting SNAr regioselectivity.
Actionable Protocol: Temperature Control to Favor the Kinetic Product Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which corresponds to the reaction pathway with the lowest activation energy.
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve your 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or NMP).
-
Cooling: Cool the solution to -20 °C using a cryocooler or an acetonitrile/dry ice bath.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS every hour.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard extraction and purification.
-
Verification: Characterize the product mixture by ¹H NMR and NOE to confirm the regiochemistry of the major isomer.
Scenario 2: Metal-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling on 3-bromo-6-chloropyridazine. The reaction is sluggish, and I'm getting dehalogenation side products instead of the desired coupling at the C-Br bond.
Plausible Cause: The differential reactivity of C-Br vs. C-Cl bonds is the basis for selectivity in these reactions, with the C-Br bond being significantly more reactive in palladium-catalyzed oxidative addition. However, pyridazines can be challenging substrates for cross-coupling due to their ability to coordinate to the metal center and inhibit catalysis. Dehalogenation (proto-dehalogenation) is a common side reaction, often exacerbated by suboptimal catalyst/ligand choice or reaction conditions.
Proposed Solution & Strategy: To favor the desired cross-coupling and suppress side reactions, the catalytic system must be carefully optimized. The key is to select a palladium source and a ligand that promote a rapid rate of oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.
-
Catalyst/Ligand Choice: Electron-rich, bulky phosphine ligands are often effective for cross-coupling on heteroaromatics. Ligands like SPhos, XPhos, or RuPhos can stabilize the palladium center and facilitate the catalytic cycle.
-
Base Selection: The choice of base is critical. Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often superior to organic bases or carbonates with smaller counter-ions for these substrates.
-
Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) with a small amount of water is typically used to facilitate the dissolution of the inorganic base and the boronic acid.
Data on Ligand Effects in Cross-Coupling
| Ligand | Typical Features | Application Notes for Pyridazines |
| PPh₃ | Basic, versatile | Often too slow; can lead to side reactions. |
| SPhos | Bulky, electron-rich | Excellent for C-N and C-C couplings on electron-deficient heterocycles. |
| XPhos | Very bulky, electron-rich | High activity, good for challenging substrates, including C-Cl bond activation. |
| RuPhos | Bulky, electron-rich | Similar to SPhos and XPhos, often provides complementary reactivity. |
Actionable Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, add 3-bromo-6-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq) to a reaction vial.
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[7][9]
Mechanism Overview: Regioselective Suzuki Coupling
Caption: Key steps in a regioselective Suzuki-Miyaura coupling reaction.
Scenario 3: Electrophilic Aromatic Substitution (EAS)
Q: I need to install a nitro group on a substituted pyridazine, but all attempts at nitration have failed or resulted in decomposition. Is this reaction feasible?
Plausible Cause: Direct electrophilic aromatic substitution on the pyridazine ring is extremely challenging and generally not a recommended synthetic strategy.[10] The electron-deficient nature of the ring strongly deactivates it towards attack by electrophiles. Furthermore, the basic nitrogen atoms will readily react with strong acids (like the H₂SO₄ used in nitrating mixtures), leading to the formation of a pyridazinium salt. This positively charged species is even more deactivated towards electrophilic attack.
Proposed Solution & Strategy: Instead of direct EAS, a more reliable approach is to use a "functional group interconversion" strategy or to temporarily modify the ring to make it more reactive.
-
Synthesis of Pyridazine N-oxide: The most common strategy is to first oxidize one of the pyridazine nitrogens to an N-oxide. The N-oxide group is strongly activating and acts as an ortho, para-director for electrophilic substitution. The oxygen atom can donate electron density back into the ring via resonance, overcoming the inductive withdrawal of the nitrogens. After the EAS reaction (e.g., nitration), the N-oxide can be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired substituted pyridazine.[1]
-
Directed Ortho-Metalation (DoM): If the pyridazine bears a directing metalating group (DMG) like an amide or methoxy group, it can be deprotonated at the ortho position using a strong base (e.g., LDA). The resulting lithiated species is a powerful nucleophile that can then react with an electrophilic source of the desired group (e.g., an electrophilic nitrating agent).
Actionable Protocol: Nitration via a Pyridazine N-oxide
-
N-Oxide Formation: Dissolve the starting pyridazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid. Add an oxidizing agent such as m-CPBA or hydrogen peroxide and heat as required. Monitor by TLC until the starting material is consumed. Purify the N-oxide product.
-
Nitration: Carefully add the purified pyridazine N-oxide to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
-
Reaction: Stir the reaction at 0-10 °C for several hours, monitoring for the formation of the nitrated product.
-
Workup: Pour the reaction mixture slowly over crushed ice and neutralize carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) to precipitate the product.
-
Deoxygenation: Dissolve the crude nitrated N-oxide in a solvent like chloroform and treat it with PCl₃ (1.5 eq) at reflux to remove the N-oxide oxygen.
-
Purification: After workup, purify the final nitropyridazine product using column chromatography or recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of Pyridazinone Versus Other E3 Ligase Ligands in PROTACs: A Technical Guide for Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparative analysis of pyridazinone-based E3 ligase ligands against other widely used ligands, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Central Role of E3 Ligase Ligands in PROTAC Efficacy
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3][4] The choice of E3 ligase and its ligand profoundly impacts a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential.
This guide focuses on a comparative analysis of pyridazinone as an emerging E3 ligase ligand scaffold, juxtaposed with established ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases.
The PROTAC-Mediated Degradation Pathway: A Mechanistic Overview
The efficacy of a PROTAC is governed by a multi-step intracellular cascade. Understanding this pathway is crucial for interpreting comparative data and making informed decisions in PROTAC design.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of E3 Ligase Ligands: Pyridazinone in Focus
The selection of an E3 ligase ligand is a pivotal decision in PROTAC design, influencing key parameters such as degradation potency (DC50) and maximal degradation (Dmax). This section provides a comparative overview of pyridazinone-based ligands against the well-established CRBN and VHL ligands.
Pyridazinone-Based Ligands: An Emerging Scaffold
Pyridazinone derivatives have garnered attention for their diverse biological activities.[5][6] Recently, a pyridazinone-based scaffold has been successfully employed as a ligand for the VHL E3 ligase in the development of potent PROTACs.
A notable example is the development of SMARCA2/4 degraders. By conjugating a VHL ligand to a SMARCA2/4 bromodomain ligand, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, researchers have synthesized highly potent PROTACs.[7]
Established E3 Ligase Ligands: CRBN and VHL
Ligands for CRBN and VHL are the most extensively used in PROTAC development.[4]
-
CRBN Ligands: Derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are the most common CRBN recruiters.[2][8] Pomalidomide, in particular, is often preferred due to its higher binding affinity for CRBN, which generally translates to more potent PROTACs.[8]
-
VHL Ligands: Based on the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL, potent small molecule VHL ligands have been developed and are widely used in PROTAC design.[9]
Performance Data: A Head-to-Head Perspective (Inferred)
Direct head-to-head comparisons of PROTACs utilizing different E3 ligase ligands for the same target are not always available in the literature. However, by compiling data from various studies, we can infer a comparative performance landscape.
| E3 Ligase Ligand Scaffold | PROTAC Example | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| Pyridazinone | A11 | SMARCA2 / SMARCA4 | MV-4-11 | 3.0 / 4.0 | 98 / 98 | VHL | [7] |
| Pomalidomide | ZQ-23 | HDAC8 | Not Specified | 147 | 93 | CRBN | [10] |
| Pomalidomide | ARV-825 | BRD4 | Burkitt's Lymphoma | <1 | >90 | CRBN | [6] |
| VHL Ligand | BI-3663 | FAK | Hepatocellular Carcinoma | 30 | N/A | VHL | [11] |
| VHL Ligand | FC-11 | FAK | Various cancer cells | <1 (picomolar) | N/A | VHL | [11] |
Table 1: Performance of PROTACs with Different E3 Ligase Ligands. Data is compiled from various sources and should be interpreted within the context of each individual study.
From this data, the pyridazinone-based PROTAC A11 demonstrates impressive potency with nanomolar DC50 values and near-complete degradation of its targets, SMARCA2 and SMARCA4.[7] This level of performance is comparable to some of the most potent PROTACs developed using established VHL and CRBN ligands, highlighting the potential of the pyridazinone scaffold in designing highly effective degraders.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of different PROTACs, standardized and well-validated experimental protocols are essential.
Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Figure 2: Experimental workflow for Western Blot analysis.
Biophysical Characterization of Ternary Complex Formation
The formation of a stable and cooperative ternary complex is a prerequisite for efficient protein degradation.[7] Several biophysical techniques can be used to characterize these interactions.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the PROTAC, the target protein, and the E3 ligase in the same buffer.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase solution to determine the second binary binding affinity.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase to assess ternary complex formation and cooperativity.
-
-
Data Analysis:
-
Fit the data to appropriate binding models to determine the thermodynamic parameters for each interaction.
-
Figure 3: Workflow for ITC-based characterization of PROTAC ternary complexes.
Cellular Permeability Assays
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular targets.
Parallel Artificial Membrane Permeability Assay (PAMPA):
PAMPA is a high-throughput assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.
Protocol:
-
Plate Preparation: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.
-
Incubation: The plate assembly is incubated for a set period.
-
Analysis: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient.
Structure-Activity Relationship (SAR) and Causality in Ligand Design
The design of potent E3 ligase ligands is guided by a deep understanding of their structure-activity relationships.
For pyridazinone-based ligands , the specific substitutions on the pyridazinone and phenyl rings are critical for both binding to the E3 ligase and for providing a suitable vector for linker attachment. The 2-(6-amino-5-phenylpyridazin-3-yl)phenol scaffold, for instance, has proven to be an effective starting point for developing VHL-recruiting PROTACs.[7] The hydroxyl group and the amino group on the pyridazine ring are likely involved in key hydrogen bonding interactions within the VHL binding pocket.
In contrast, for CRBN ligands like pomalidomide, the glutarimide moiety is essential for binding to the CRBN E3 ligase, while the phthalimide ring provides a versatile point for linker attachment.[2][8] Modifications at the C5 position of the phthalimide ring have been shown to mitigate off-target degradation of zinc finger proteins, a known liability of pomalidomide-based PROTACs.[12]
Conclusion and Future Perspectives
The emergence of pyridazinone-based E3 ligase ligands offers a promising new avenue for the development of highly potent and selective PROTACs. The impressive degradation efficiency of the pyridazinone-VHL PROTAC targeting SMARCA2/4 demonstrates the potential of this scaffold to rival established CRBN and VHL ligands.[7]
However, further research is needed to fully elucidate the advantages and potential limitations of pyridazinone-based ligands. Direct, head-to-head comparative studies with other E3 ligase recruiters targeting the same protein of interest will be crucial for a definitive assessment of their performance. Additionally, exploring the versatility of the pyridazinone scaffold to recruit other E3 ligases, such as CRBN, could further expand its utility in the field of targeted protein degradation.
As our understanding of the intricate interplay between PROTACs, target proteins, and E3 ligases continues to grow, the development of novel and diverse E3 ligase ligands, such as those based on the pyridazinone core, will be instrumental in unlocking the full therapeutic potential of this transformative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. azalesov.com [azalesov.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Isopropyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous bioactive molecules with a wide array of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the biological performance of novel compounds synthesized from the versatile starting material, Isopropyl 6-chloropyridazine-3-carboxylate. By examining their anticancer and antimicrobial properties with supporting experimental data, this document aims to equip researchers with the critical insights needed to navigate the development of next-generation pyridazine-based therapeutics.
The Strategic Advantage of this compound in Synthesis
This compound serves as a highly valuable starting material for the synthesis of a diverse range of pyridazine derivatives. The presence of a chloro group at the 6-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The isopropyl ester at the 3-position offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, or reduction to an alcohol. This strategic combination of reactive sites makes it a cornerstone for generating libraries of novel compounds for biological screening.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
The true measure of a novel compound's potential lies in its biological activity. Here, we compare the performance of representative compounds derived from pyridazine precursors against established therapeutic agents and other experimental molecules.
Anticancer Activity: A Head-to-Head Comparison
Pyridazine derivatives have shown significant promise as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[3][4] The following table summarizes the cytotoxic activity (IC50 values) of various pyridazine compounds against different cancer cell lines, providing a comparative perspective.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4-chloropyridazinoxyphenyl-aromatic ketone hybrid (3c) | HNO97 (Head and Neck) | 5.2 | Doxorubicin | 4.17 | [3] |
| 4-chloropyridazinoxyphenyl-aromatic ketone hybrid (3e) | FaDu (Head and Neck) | 6.8 | Doxorubicin | 6.18 | [3] |
| 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrid (4b) | MDA-MB-468 (Breast) | 8.1 | Doxorubicin | 5.23 | [3] |
| 3-allylthio-6-homopiperidinylaminopyridazine (5) | A549 (Lung) | 3.5 | 5-Fluorouracil | >100 | [4] |
| 3,6-disubstituted pyridazine (11m) | T-47D (Breast) | 0.43 | Doxorubicin | 0.85 | [5] |
| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (Breast) | 0.99 | Doxorubicin | 1.21 | [5] |
| Pyrazolo-pyridazine derivative (4-SLNs) | HepG-2 (Liver) | 7.56 | Doxorubicin | 6.18 | [6] |
Key Insights: The data clearly indicates that strategic modifications to the pyridazine core can lead to potent anticancer activity. For instance, the 3,6-disubstituted pyridazine 11m exhibits sub-micromolar efficacy against breast cancer cell lines, surpassing the activity of the standard chemotherapeutic agent, doxorubicin, in this specific study.[5] The introduction of a homopiperidinylamino group at the 6-position, as seen in compound 5 , also leads to significant cytotoxicity against lung cancer cells, highlighting the importance of the substituent at this position for biological activity.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains.[2][7]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Chloro derivatives | Escherichia coli | 0.892–3.744 | Chloramphenicol | 2.019–8.078 | [2] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | Chloramphenicol | 2.019–8.078 | [2] |
| Pyridazinone Derivative (3) | S. aureus (MRSA) | 4.52 (µM) | Amikacin | - | [8] |
| Pyridazinone Derivative (13) | A. baumannii | 3.74 (µM) | Amikacin | - | [8] |
| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 | - | - | [7] |
| Diarylurea Pyridazinone (8g) | Candida albicans | 16 | - | - | [7] |
Key Insights: The antimicrobial potency of pyridazine derivatives is highly dependent on their substitution pattern. Chloro-substituted pyridazines, for example, have demonstrated potent activity against Gram-negative bacteria, with MIC values lower than the standard antibiotic chloramphenicol.[2] Furthermore, specific pyridazinone derivatives have shown efficacy against multidrug-resistant strains like MRSA and Acinetobacter baumannii.[8] This underscores the potential of this scaffold in addressing the challenge of antibiotic resistance.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays used in the evaluation of pyridazine derivatives.
Synthesis of Bioactive Pyridazine Derivatives
The following diagram illustrates a general synthetic pathway for the derivatization of this compound.
Caption: General synthetic routes from this compound.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9][10]
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compound: Prepare a stock solution of the pyridazine derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and duration) for the specific microorganism being tested.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Conclusion and Future Directions
The biological evaluation of compounds synthesized from this compound reveals a promising avenue for the discovery of novel anticancer and antimicrobial agents. The versatility of this starting material allows for the creation of a diverse chemical space, with specific derivatives demonstrating potent and selective activity.
Future research should focus on optimizing the lead compounds identified in these initial screenings. This includes conducting extensive structure-activity relationship (SAR) studies to enhance potency and reduce toxicity. Furthermore, elucidating the mechanism of action of the most promising candidates will be crucial for their further development as clinical therapeutics. The continued exploration of the pyridazine scaffold, with a strategic focus on derivatives from readily accessible starting materials like this compound, holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Linker Efficacy in PROTAC Design: A Comparative Framework for Pyridazinone-Based Scaffolds
For the dedicated researcher in drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation, opening avenues to previously "undruggable" targets.[1] A PROTAC's architecture is deceptively simple: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][]
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[4][5] Its potential incorporation as a novel warhead in PROTAC design is a compelling prospect. However, as with any new PROTAC, success hinges on the nuanced, often underappreciated, role of the linker. It is not a mere spacer but a critical determinant of the molecule's overall efficacy.[1]
This guide provides a framework for rationally selecting and optimizing linkers for novel PROTACs, using a hypothetical pyridazinone-based scaffold as our guiding example. We will dissect the function of different linker classes, present comparative data to inform design choices, and provide robust experimental protocols for efficacy evaluation.
Part 1: The Central Role of the Linker in PROTAC Efficacy
The linker is the architectural backbone of a PROTAC, and its chemical composition, length, and rigidity profoundly influence every aspect of the molecule's function. Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for ubiquitination and subsequent degradation.[1]
Beyond this, the linker is a key modulator of the PROTAC's physicochemical and pharmacokinetic (DMPK) properties.[6][7] Because PROTACs are inherently large molecules, often violating traditional "drug-like" rules, the linker must be carefully chosen to balance properties like solubility, cell permeability, and metabolic stability.[7][8] An improperly designed linker can render an otherwise potent PROTAC ineffective simply by preventing it from reaching its target or by leading to rapid metabolic clearance.
Part 2: A Comparative Analysis of Common Linker Classes
The choice of linker chemistry is a critical first step. Linkers are broadly categorized as flexible or rigid, with each class offering distinct advantages and disadvantages.[2]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[9]
-
Alkyl Chains: These simple hydrocarbon linkers are chemically stable and synthetically straightforward.[1] Their hydrophobicity can aid in cell permeability. However, this same property can also lead to poor aqueous solubility, non-specific binding, and the formation of colloidal aggregates that sequester the PROTAC, reducing its effective concentration.[6]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[7] This property is frequently exploited to improve the solubility of large, greasy PROTAC molecules.[6] Furthermore, the flexibility of PEG chains may allow the PROTAC to adopt folded conformations that shield polar surface areas, potentially enhancing cell permeability.[6] The primary drawbacks can be a higher cost of synthesis and potentially lower metabolic stability compared to alkyl chains.[2]
Rigid Linkers: Pre-organizing for Potency
Rigid linkers introduce conformational constraints, which can be highly advantageous. By reducing the entropic penalty of binding, a rigid linker can pre-organize the PROTAC into a bioactive conformation that promotes stable ternary complex formation.[1][8]
-
Cycloalkanes (Piperazine/Piperidine): Incorporating these saturated heterocycles into a linker can improve metabolic stability and water solubility.[2] These fragments can maintain structural integrity within biological systems, leading to improved pharmacokinetic profiles.[2]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide significant conformational restriction.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for PROTAC synthesis, and the resulting triazole ring is metabolically stable.[][9]
Part 3: Data-Driven Decision Making
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing.[6] However, general principles can guide initial design.
Table 1: Comparative Properties of Common Linker Classes
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers (e.g., Piperazine, Triazole) |
| Hydrophilicity | Hydrophobic | Hydrophilic | Moderate to High |
| Solubility | May decrease aqueous solubility | Generally improves aqueous solubility[7] | Can improve aqueous solubility[2] |
| Flexibility | High | High | Low |
| Metabolic Stability | Generally high | Can be susceptible to metabolism[2][6] | Generally high[2][] |
| Synthetic Accessibility | High | Moderate to High | Moderate (can be complex) |
| Key Advantage | Synthetic simplicity, stability | Improves solubility, biocompatible[10] | Pre-organization, improved DMPK[1][8] |
| Key Disadvantage | Poor solubility, aggregation | Potential metabolic liability | Synthetic complexity |
To illustrate the profound impact of linker choice on efficacy, we can examine data from well-studied systems. For instance, in the development of PROTACs targeting TBK1, linker length was found to be critical, with linkers shorter than 12 atoms showing no activity, while those between 12 and 29 atoms exhibited submicromolar degradation potency.[9]
Table 2: Illustrative Experimental Data on Linker Impact (TBK1 Degraders)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Alkyl/Ether | < 12 | No Degradation | - | [9][11] |
| Alkyl/Ether | 21 | 3 | 96 | [9] |
| Alkyl/Ether | 29 | 292 | 76 | [9][11] |
Note: This data is for a non-pyridazinone PROTAC and is presented to illustrate the principles of linker optimization. Direct comparison across different studies should be done with caution due to variations in experimental conditions.[11]
Part 4: Experimental Protocols for Efficacy Evaluation
Trustworthy, reproducible data is the cornerstone of drug development. The following protocols provide detailed, self-validating methodologies for synthesizing and evaluating a novel PROTAC.
General Synthesis Scheme for a Pyridazinone-Based PROTAC
A modular approach using pre-functionalized building blocks can significantly accelerate the synthesis of a PROTAC library with diverse linkers.[12] Here, we outline a common amide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of Novel PROTACs: A Case Study Approach Starting with Isopropyl 6-chloropyridazine-3-carboxylate
In the rapidly evolving field of targeted protein degradation, the promise of Proteolysis Targeting Chimeras (PROTACs) to address previously "undruggable" targets is immense.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][4][5][6][7] This mechanism, however, hinges on the exquisite selectivity of the PROTAC molecule. A lack of selectivity can lead to off-target protein degradation, resulting in unforeseen toxicities and diminished therapeutic efficacy.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously assess the selectivity of novel PROTACs. We will use a hypothetical scenario where a research team has identified Isopropyl 6-chloropyridazine-3-carboxylate as a promising starting scaffold for developing a new class of PROTACs. This guide will walk through the critical experimental stages, from initial design considerations to deep proteomic profiling, ensuring a thorough and reliable assessment of selectivity.
The PROTAC Selectivity Challenge: Beyond Binary Affinity
The selectivity of a PROTAC is a multi-faceted parameter that extends beyond the simple binding affinity of its ligands to the POI and the E3 ligase.[6] It is determined by the ability to form a productive ternary complex (POI-PROTAC-E3 ligase) that leads to efficient ubiquitination and subsequent degradation of the intended target, with minimal impact on other proteins.[6][10] Factors influencing selectivity include the choice of E3 ligase, the nature of the linker connecting the two ligands, and the specific protein-protein interactions within the ternary complex.[10]
A Multi-Pronged Strategy for Selectivity Assessment
A robust evaluation of PROTAC selectivity requires a tiered approach, integrating biochemical, cellular, and proteomic methods. Each layer of this strategy provides unique insights, building a comprehensive picture of the PROTAC's behavior in a biological system.
Diagram: Workflow for PROTAC Selectivity Assessment
References
- 1. Commentary: PROTACs make undruggable targets druggable: Challenge and opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
A Comparative Guide to the Structure-Activity Relationship of Pyridazinone Derivatives in Drug Discovery
The pyridazinone scaffold has emerged as a "wonder nucleus" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems.[1][2] Its derivatives have been extensively explored, yielding compounds with potent anti-inflammatory, anticancer, and cardiovascular activities.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridazinone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present a self-validating narrative grounded in authoritative research.
The Privileged Scaffold: Understanding the Pyridazinone Core
The 3(2H)-pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, serves as the foundational structure. Its chemical tractability allows for substitutions at various positions (N-2, C-4, C-5, and C-6), enabling fine-tuning of its pharmacological profile.[5] This inherent flexibility is the cornerstone of its "privileged" status in drug discovery.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of pyridazinone derivatives is profoundly influenced by the nature and position of substituents on the core ring. Below, we compare the SAR for three major therapeutic areas.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Pyridazinone derivatives have shown significant promise as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic side effects compared to traditional NSAIDs.[1][6] A primary target for these derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation.
A key SAR observation is that substitution at the N-2 position of the pyridazinone ring is often a prerequisite for COX-2 selectivity.[5]
Key Structural Modifications and Their Impact:
-
N-2 Position: Substitution with bulky groups, often aromatic or heteroaromatic moieties, is crucial for potent and selective COX-2 inhibition. This is exemplified by derivatives bearing substituted phenyl or pyridyl rings at this position.
-
C-6 Position: The presence of an aryl or pyridyl moiety linked through a spacer, such as an ethenyl group, at the C-6 position has been shown to yield highly potent COX-2 inhibitors.[7]
-
C-4 and C-5 Positions: Modifications at these positions can influence both potency and selectivity. For instance, 4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated good analgesic activity.[1]
Data Presentation: Comparative COX-2 Inhibitory Activity
| Compound | N-2 Substituent | C-6 Substituent | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |
| 2d | 4-Methoxyphenyl | 4-Fluorophenylvinyl | 15.56 | 24 | [7] |
| 2f | 4-Methoxyphenyl | 4-Chlorophenylvinyl | 19.77 | 38 | [7] |
| 3c | Pyridin-2-yl | 4-Fluorophenylvinyl | 16.84 | 35 | [7] |
| 3d | Pyridin-2-yl | 4-Chlorophenylvinyl | 18.23 | 24 | [7] |
| Celecoxib | N/A | N/A | - | 17 | [7] |
Anticancer Activity: Targeting Various Cellular Pathways
The pyridazinone scaffold is present in derivatives targeting a multitude of pathways implicated in cancer, including tyrosine kinases, tubulin polymerization, and phosphodiesterases.[8][9]
Key Structural Modifications and Their Impact:
-
Tyrosine Kinase Inhibition (e.g., BTK): Pyrazolo[3,4-d]pyridazinone derivatives have shown potent Bruton's tyrosine kinase (BTK) inhibitory activity. A key finding is the importance of a phenyl ring at the 9-position of the tricyclic core for activity.[8]
-
Tubulin Polymerization Inhibition: The introduction of a quinoline moiety to the pyridazin-3(2H)-one core has resulted in compounds with significant cytotoxicity against various cancer cell lines.[8]
-
General Antiproliferative Effects: The incorporation of a piperazine linker between the pyridazinone core and an additional phenyl ring has been a successful strategy in developing derivatives with antiproliferative effects against various cancer cell lines.[10]
Data Presentation: Comparative Anticancer Activity
| Compound | Scaffold | Target | Cell Line | IC50 (µM) | Reference |
| Compound 37 | Pyrazolo[3,4-d]pyridazinone | BTK | - | 0.0021 | [8] |
| Compound 43 | Pyridazin-3(2H)-one-quinoline | Tubulin | Panc-1 | 2.9 | [8] |
| Compound 43 | Pyridazin-3(2H)-one-quinoline | Paca-2 | 2.2 | [8] | |
| Ibrutinib | N/A | BTK | - | - | [8] |
Cardiovascular Activity: Vasodilators and Cardiotonic Agents
Pyridazinone derivatives have a rich history in cardiovascular drug discovery, with compounds exhibiting vasodilator, antiplatelet, and cardiotonic effects.[11]
Key Structural Modifications and Their Impact:
-
Vasodilator Activity: The substitution pattern on the C-6 phenyl ring plays a significant role. For instance, 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives have shown potent vasodilatory action.[8] The introduction of N,O-dibenzyl groups has also been found to be highly effective.[8]
-
Cardiotonic Activity (PDE-III Inhibition): Many pyridazinone-based cardiotonic agents act by inhibiting phosphodiesterase III (PDE-III). The presence of a 4-pyridyl group at the R1 position has been associated with highly potent positive inotropic and vasodilator actions.[11]
-
α1-Adrenoceptor Affinity: A polymethylene chain as a spacer between a furoylpiperazinyl pyridazinone and an arylpiperazine moiety influences the affinity and selectivity for α1-adrenoceptors.[12]
Data Presentation: Comparative Vasodilator and α1-Adrenoceptor Affinity
| Compound | Activity | Key Structural Feature | IC50 / Ki | Reference |
| Compound 9 | Vasodilator | 6-(4-carboxymethyloxyphenyl) | 0.051 µM | [8] |
| Compound 10 | Vasodilator | N,O-dibenzyl derivative | 35.3 µM | [8] |
| Compound 3k | α1-Adrenoceptor Antagonist | Furoylpiperazinyl pyridazinone with arylpiperazine | 1.9 nM | [12] |
| Hydralazine | Vasodilator | N/A | 18.210 µM | [8] |
Experimental Protocols: A Self-Validating System
The integrity of SAR studies hinges on robust and reproducible experimental protocols. Below are representative methodologies for key assays.
Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay
Step-by-Step Methodology: COX Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: The pyridazinone derivatives and reference compounds (e.g., celecoxib, indomethacin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds or a vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a strong acid (e.g., HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for COX-1 and COX-2 are determined by non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Experimental Workflow: Cell-Based Antiproliferative Assay (MTT Assay)
Step-by-Step Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for the formazan product (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The pyridazinone nucleus is a highly versatile and privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The structure-activity relationship studies reveal that specific substitutions at the N-2, C-4, C-5, and C-6 positions of the pyridazinone ring are critical for modulating their potency and selectivity towards various biological targets. For anti-inflammatory agents, N-2 and C-6 substitutions are key for COX-2 selectivity. In anticancer drug design, the fusion of the pyridazinone core into tricyclic systems or the addition of moieties like quinoline can lead to potent inhibitors of specific cancer-related pathways. For cardiovascular applications, substitutions on the C-6 phenyl ring and the use of specific linkers are crucial for achieving desired vasodilator or receptor antagonist activities. The continued exploration of this remarkable scaffold, guided by a deep understanding of its SAR, holds immense promise for the development of novel and effective therapeutic agents.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Functionalized Pyridazinones
Introduction
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] These six-membered nitrogen-containing heterocycles are integral to drugs targeting a wide array of conditions, including cardiovascular diseases, inflammation, cancer, and central nervous system disorders.[1][2] The therapeutic relevance of pyridazinone derivatives has spurred continuous innovation in synthetic organic chemistry, leading to a variety of strategic approaches for their construction and functionalization.[1][3]
This guide provides an in-depth comparison of the most prominent and effective synthetic routes to functionalized pyridazinones. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of three core strategies:
-
The Classical Condensation Approach: Building the ring from acyclic precursors.
-
The Cycloaddition Strategy: Forming the core via [4+2] cycloadditions.
-
Modern Late-Stage Functionalization: Modifying a pre-formed pyridazinone core using cross-coupling chemistry.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the optimal synthetic route for a given molecular target.
Strategy 1: The Classical Approach - Condensation of γ-Ketoacids with Hydrazines
The most traditional and widely employed method for constructing the pyridazinone ring is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine or a hydrazine derivative.[4][5] This robust [4+2] atom combination strategy has been a mainstay in heterocyclic chemistry for decades due to its reliability and straightforward execution.[6]
Mechanism and Rationale
The reaction proceeds via a two-step sequence. First, the hydrazine nitrogen attacks the more electrophilic ketone carbonyl of the γ-ketoacid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carboxylic acid (or ester) carbonyl. Subsequent dehydration then yields the stable 4,5-dihydropyridazin-3(2H)-one ring system.[4][5] Aromatization can be achieved in a subsequent step, often through oxidation, if the fully unsaturated pyridazinone is the target.[7]
The primary advantage of this method is its directness in forming the core heterocycle from readily available starting materials. The choice of substituted γ-ketoacids and hydrazines allows for the direct installation of substituents at the C6 and N2 positions of the pyridazinone ring, respectively.[4]
Caption: General mechanism for pyridazinone synthesis via hydrazine condensation.
Representative Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol is adapted from the procedure described by Verma et al. for the synthesis of pyridazinone precursors.[8]
Step 1: Synthesis of β-Benzoylpropionic Acid
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide), add succinic anhydride.
-
Slowly add benzene to the mixture and stir at room temperature.
-
Continue stirring and heating for approximately 4 hours. After cooling, the reaction mixture is poured into ice-cold hydrochloric acid.
-
The crude product is isolated, purified by recrystallization, yielding β-benzoylpropionic acid (a γ-ketoacid).[8]
Step 2: Cyclization with Hydrazine Hydrate
-
A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[8]
Scope and Limitations: This method is highly effective for a wide range of alkyl and aryl-substituted γ-ketoacids.[4][5] However, it is less amenable to substrates with sensitive functional groups that cannot withstand the often acidic or high-temperature reaction conditions required for dehydration. Furthermore, the synthesis of complex or highly functionalized γ-ketoacid precursors can be a multi-step process, adding to the overall length of the synthetic sequence.[9]
Strategy 2: The Cycloaddition Approach - Diels-Alder Reactions
[4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, offer a powerful and convergent strategy for synthesizing the pyridazine core.[10][11] This approach involves the reaction of an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) with an electron-rich dienophile (e.g., an alkene or alkyne).[10][12]
Mechanism and Rationale
In a typical IEDDA reaction for pyridazine synthesis, a tetrazine reacts with an alkene or alkyne to form an unstable bicyclic adduct.[11] This adduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine or a fully aromatic pyridazine, respectively.[10]
The key advantage of this strategy is its high degree of predictability and control over regiochemistry. It allows for the rapid construction of complex, highly substituted pyridazines from simple precursors.[12] The mild, often metal-free conditions make it particularly suitable for applications in complex settings like DNA-encoded library synthesis.[10]
Caption: Workflow for pyridazine synthesis via IEDDA reaction.
Representative Experimental Protocol: IEDDA Reaction of a Tetrazine with an Alkyne
This protocol is a generalized representation based on principles described for IEDDA reactions.[10][12]
-
Dissolve the substituted 1,2,4,5-tetrazine (1 equivalent) in a suitable solvent (e.g., dioxane or acetonitrile).
-
Add the alkyne dienophile (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to a temperature ranging from 60 to 100 °C, monitoring the reaction by TLC or LC-MS for the disappearance of the colored tetrazine. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired functionalized pyridazine product.
Scope and Limitations: The IEDDA approach has a broad substrate scope, tolerating a wide variety of functional groups on both the tetrazine and the dienophile.[10][12] This makes it exceptionally powerful for creating diverse libraries of compounds. The primary limitation is the accessibility of the requisite tetrazine precursors, the synthesis of which can sometimes be challenging. Furthermore, while the reaction is often highly regioselective, unsymmetrical dienophiles can sometimes lead to mixtures of regioisomers.
Strategy 3: Modern Late-Stage Functionalization - Palladium-Catalyzed Cross-Coupling
For generating diverse libraries of analogs or for introducing specific functionalities late in a synthetic sequence, the modification of a pre-existing pyridazinone core via cross-coupling is the strategy of choice.[13][14] Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination have revolutionized the ability to functionalize chloro-, bromo-, or iodo-substituted pyridazinones.[13][15]
Mechanism and Rationale
These reactions all proceed through a similar catalytic cycle involving a palladium catalyst (typically Pd(0)). The cycle generally involves:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridazinone.
-
Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck): The substituent to be added is transferred to the palladium center from an organometallic reagent (e.g., a boronic acid) or an alkene/alkyne.
-
Reductive Elimination: The palladium catalyst is regenerated, and the new carbon-carbon or carbon-heteroatom bond is formed, yielding the functionalized product.[16]
This approach is invaluable in drug discovery as it allows a common intermediate (the halopyridazinone) to be rapidly converted into a vast array of derivatives by simply changing the coupling partner.[15][17] This modularity significantly accelerates the exploration of structure-activity relationships (SAR).[18]
Representative Experimental Protocol: Suzuki-Miyaura Coupling on a Chloropyridazine
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling on pyridazine scaffolds.[15][19]
-
To a reaction vessel, add the 3-chloro-6-substituted-pyridazine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heat the mixture to reflux (80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 3,6-disubstituted pyridazine.[20][21]
Scope and Limitations: The power of palladium-catalyzed cross-coupling lies in its remarkable functional group tolerance and the vast commercial availability of coupling partners (boronic acids, alkynes, amines, etc.).[13][16] However, challenges can arise. The electron-deficient nature of the pyridazine ring can sometimes complicate the catalytic cycle. Catalyst selection and reaction optimization are often critical for achieving high yields, especially with less reactive coupling partners or sterically hindered substrates.[17] Furthermore, the synthesis of the initial halopyridazinone precursor is a necessary prerequisite.[18][22]
Comparative Analysis
To facilitate an objective comparison, the key performance attributes of each synthetic strategy are summarized below.
| Feature | Condensation of γ-Ketoacids | Diels-Alder (IEDDA) | Pd-Catalyzed Cross-Coupling |
| Primary Use Case | Core scaffold construction | Rapid assembly of complex cores | Late-stage diversification, SAR studies |
| Key Advantage | Direct, reliable, uses simple precursors | High convergence, mild conditions | High modularity, vast commercial reagents |
| Typical Yield Range | 30–80%[4] | 60–95%[10][12] | 40–90%[15][19] |
| Functional Group Tolerance | Moderate | High | Very High |
| Key Reagents | γ-Ketoacids, Hydrazines | Tetrazines, Alkenes/Alkynes | Halopyridazinones, Boronic acids, etc. |
| Catalyst | Acid/Base (often stoichiometric) | Often catalyst-free (thermal) | Palladium complexes (catalytic) |
| Main Limitation | Harsh conditions, precursor synthesis | Accessibility of diene precursors | Requires pre-functionalized core |
Conclusion
The synthesis of functionalized pyridazinones is a rich and evolving field, with multiple robust strategies available to the modern chemist.
-
The classical condensation of γ-ketoacids remains a valuable and cost-effective method for the straightforward synthesis of simpler pyridazinone scaffolds. Its reliability makes it a go-to method for foundational structures.
-
The inverse-electron-demand Diels-Alder reaction provides an elegant and highly efficient route for the rapid assembly of complex and densely functionalized pyridazines under mild conditions, making it ideal for the synthesis of intricate molecular targets.
-
Palladium-catalyzed cross-coupling stands as the undisputed champion for late-stage functionalization and library synthesis. Its unparalleled modularity and functional group tolerance are essential for modern drug discovery programs, enabling the rapid exploration of chemical space around a core scaffold.
The optimal choice of synthetic route is ultimately dictated by the specific target molecule, the desired level of structural diversity, the stage of the research program, and the availability of starting materials. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, empowers researchers to design and execute more efficient and effective synthetic campaigns in the pursuit of novel pyridazinone-based therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Straightforward three-component palladium-catalysed synthesis of pyridazin-3(2H)-one libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Characterization of Pyridazinone-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3] Among the diverse chemical scaffolds utilized in PROTAC design, the pyridazinone moiety has garnered significant attention for its favorable pharmacological properties. However, the unique tripartite structure of these molecules—composed of a target protein binder, an E3 ligase binder, and a connecting linker—presents distinct analytical challenges.[2][4][5] This guide provides a comprehensive comparison of analytical methods for the in-depth characterization of pyridazinone-containing PROTACs, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic field.
The Crucial Role of Analytical Characterization in PROTAC Development
The efficacy of a PROTAC is not solely dependent on its binding affinity to the target protein and the E3 ligase.[6] Instead, it is a complex interplay of factors including the formation and stability of the ternary complex (PROTAC-target-E3 ligase), cell permeability, and metabolic stability.[4][6][7] Therefore, a multi-faceted analytical approach is paramount to understanding structure-activity relationships (SAR) and guiding the rational design of potent and selective degraders.[2]
Foundational Analysis: Confirming Identity, Purity, and Stability
Prior to any biological evaluation, it is imperative to rigorously confirm the chemical identity, purity, and stability of the synthesized pyridazinone-containing PROTAC. These foundational analyses ensure the reliability and reproducibility of subsequent experiments.
Identity and Purity Assessment: LC-MS and NMR Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the initial characterization of PROTACs.[8][9][10] It provides a rapid assessment of purity and confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous molecular formula determination.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed picture of the PROTAC's chemical structure.[10][11] While standard ¹H and ¹³C NMR are used to confirm the chemical identity, more advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals, thus verifying the connectivity of the warhead, linker, and E3 ligase ligand.[11] Furthermore, NMR can provide insights into the solution-phase conformation of the PROTAC, which can influence its biological activity.[11][12]
| Technique | Principle | Advantages for Pyridazinone PROTACs | Limitations | Typical Quantitative Data |
| LC-MS/MS | Separates compounds by chromatography and detects them by mass-to-charge ratio.[8][13] | High sensitivity for detecting low-level impurities.[8][9] Rapid analysis time. | Provides limited structural information beyond molecular weight. | Purity (%), Molecular Weight (Da). |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[11] | Provides detailed structural confirmation and conformational insights.[11] | Lower throughput than LC-MS. Requires higher sample concentrations. | Chemical shifts (ppm), coupling constants (Hz). |
Stability Evaluation
PROTACs must possess reasonable chemical stability to exert their therapeutic effect.[4][6] Stability assays are crucial to assess their shelf-life and behavior in biological media.
Experimental Protocol: Assessing PROTAC Stability in Plasma
-
Sample Preparation: Prepare stock solutions of the pyridazinone-containing PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the PROTAC into fresh plasma (e.g., rat or human) at a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot the plasma sample.
-
Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile with an internal standard).[3][9]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent PROTAC.[3][9][13]
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine its half-life (t½) in plasma.
Biophysical Characterization: Unraveling the Ternary Complex
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[14] A suite of biophysical techniques is available to dissect the binding events and thermodynamics of this critical interaction.
Measuring Binding Affinities: Binary and Ternary Interactions
Understanding the binding affinities of the PROTAC for both its target protein and the E3 ligase, as well as the affinity of the ternary complex, is fundamental.[15][16]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques that provide real-time kinetic data on binding events, including association (k_on) and dissociation (k_off) rates.[15][16][17][18]
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions.[15][16][17] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17]
Fluorescence Polarization (FP) is a solution-based technique that can be used to determine binding affinities in a competitive assay format.[4][6] It is particularly useful for high-throughput screening.
| Technique | Principle | Advantages for Pyridazinone PROTACs | Limitations | Typical Quantitative Data |
| SPR/BLI | Measures changes in refractive index upon binding to a sensor surface.[15][17] | Provides real-time kinetic data (k_on, k_off).[14][18] High sensitivity. | Requires immobilization of one binding partner, which may affect its activity.[19] | K_D (nM), k_on (M⁻¹s⁻¹), k_off (s⁻¹). |
| ITC | Measures the heat change upon binding.[15][17] | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).[17] Label-free and in-solution. | Requires larger amounts of protein and compound. Lower throughput. | K_D (nM), Stoichiometry (n), ΔH (kcal/mol). |
| FP | Measures the change in polarization of fluorescent light upon binding.[4] | Homogeneous, solution-based assay. Amenable to high-throughput screening. | Requires a fluorescently labeled probe. Indirect measurement of binding. | K_D (nM), IC₅₀ (nM). |
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto the sensor chip surface.[14][18][20]
-
Binary Binding: Inject a series of concentrations of the pyridazinone-containing PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (PROTAC-E3 ligase).[14][18][20]
-
Ternary Complex Formation: Pre-incubate a fixed, near-saturating concentration of the target protein with a dilution series of the PROTAC.[14][18][20]
-
Injection: Inject the pre-formed PROTAC-target protein complexes over the immobilized E3 ligase surface to measure the ternary complex formation kinetics.[14][18][20]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary K_D to the ternary K_D.[14][18][20] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Visualizing the Workflow
Caption: A streamlined workflow for the characterization of pyridazinone-containing PROTACs.
Cellular Characterization: Assessing Degradation and Biological Activity
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context and elicit the desired biological response.[2]
Quantifying Target Protein Degradation
Several methods can be employed to quantify the extent of target protein degradation.
Western Blotting is a widely used, semi-quantitative technique to visualize and compare protein levels in cells treated with a PROTAC versus a vehicle control.[21]
Mass Spectrometry (MS)-based Proteomics offers a global and unbiased approach to quantify changes in protein abundance across the entire proteome.[1][22] This is crucial for assessing the selectivity of the PROTAC and identifying potential off-target effects.[1][23] Techniques like Tandem Mass Tag (TMT) labeling allow for multiplexed quantitative analysis of protein degradation.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) is a high-throughput, plate-based assay that can be used to quantify intracellular protein levels.[24][25][26] It offers a convenient alternative to Western blotting for screening larger numbers of compounds.[25]
| Technique | Principle | Advantages for Pyridazinone PROTACs | Limitations | Typical Quantitative Data |
| Western Blot | Antibody-based detection of proteins separated by size.[21] | Widely accessible and relatively inexpensive. | Semi-quantitative. Lower throughput. | Band intensity (relative to control). |
| MS-based Proteomics | Identifies and quantifies proteins based on peptide masses.[1] | Unbiased, proteome-wide analysis.[1][23] High sensitivity and specificity. | Requires specialized instrumentation and expertise. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |
| HTRF | FRET-based immunoassay.[24][25] | High-throughput and amenable to automation.[25] Homogeneous assay format. | Requires specific antibody pairs. Indirect measurement of protein levels. | DC₅₀, Dₘₐₓ. |
Experimental Protocol: TMT-based Global Proteomics for PROTAC Selectivity Profiling
-
Cell Culture and Treatment: Treat cells with the pyridazinone-containing PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.[1]
-
TMT Labeling: Label the peptide samples from each condition with different isobaric TMT reagents.[1]
-
Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.[1]
-
LC-MS/MS Analysis: Analyze the peptide fractions by nanoLC-MS/MS.[1]
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across the different treatment conditions. This will reveal the on-target degradation and any off-target effects.
Mechanism of Action: The PROTAC Pathway
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Conclusion
The successful development of pyridazinone-containing PROTACs relies on a comprehensive and integrated analytical strategy. By combining robust methods for confirming chemical identity and stability with sophisticated biophysical and cellular assays, researchers can gain deep insights into the structure-activity relationships that govern PROTAC efficacy. This guide provides a framework for selecting the appropriate analytical tools and implementing them effectively, ultimately accelerating the discovery and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. sciex.com [sciex.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 17. benchchem.com [benchchem.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sapient.bio [sapient.bio]
- 24. revvity.com [revvity.com]
- 25. biocompare.com [biocompare.com]
- 26. revvity.com [revvity.com]
A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Novel 6-Chloropyridazine-3-Carboxylate Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of multiparameter optimization. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-hypertensive, and anticancer effects.[1][2] This guide provides an in-depth, experience-driven framework for evaluating the drug-like properties of novel molecules derived from Isopropyl 6-chloropyridazine-3-carboxylate. We will move beyond theoretical discussions to provide actionable protocols and data interpretation strategies, empowering you to make informed decisions in your drug discovery pipeline.
The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, make it an attractive starting point for designing novel therapeutics.[3] Our focus will be on a hypothetical series of derivatives of this compound, where the chloro- substituent is displaced by various nucleophiles to generate a library of analogs. This guide will serve as a comparative framework for assessing their potential as orally bioavailable drugs.
The Foundational Hurdle: Early ADMET Assessment
A significant number of promising drug candidates fail in later stages of development due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[4][5] Therefore, early and robust in vitro ADMET testing is not just a screening step but a critical, cost-saving strategy.[6] This guide will detail a tiered approach to ADMET evaluation, starting with computational predictions and progressing to definitive experimental assays.
Part 1: In Silico Profiling and Physicochemical Properties
Before embarking on extensive and resource-intensive wet lab experiments, a robust in silico and physicochemical evaluation can provide invaluable early insights into the drug-likeness of your synthesized analogs.
Computational Druglikeness Assessment: Lipinski's Rule of Five
Christopher Lipinski's "Rule of Five" (Ro5) is a foundational rule of thumb for predicting the oral bioavailability of a drug candidate.[7][8][9] It posits that orally active drugs generally possess:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[7]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[7]
-
A molecular mass less than 500 daltons.[7]
-
A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.[7]
While not a rigid set of rules, the Ro5 serves as an excellent initial filter for your library of this compound derivatives.[10][11]
Table 1: Hypothetical In Silico ADMET Properties of this compound Derivatives
| Compound ID | R-Group | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations |
| Parent | -Cl | 202.62 | 2.1 | 0 | 4 | 0 |
| Derivative 1 | -NH-CH₃ | 197.21 | 1.5 | 1 | 4 | 0 |
| Derivative 2 | -O-Ph | 254.26 | 3.2 | 0 | 5 | 0 |
| Derivative 3 | -S-CH₂CH₃ | 226.29 | 2.8 | 0 | 4 | 0 |
| Derivative 4 | -N(CH₃)₂ | 211.24 | 1.9 | 0 | 4 | 0 |
Aqueous Solubility: A Critical Determinant of Bioavailability
Poor aqueous solubility is a major obstacle in drug development, often leading to low and variable oral bioavailability.[12] We will employ two complementary methods to assess the solubility of our derivatives.
Kinetic Solubility (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery.[13][14] It involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[14]
Thermodynamic Solubility (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound.[13][15] An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached.[15] This is a more time and resource-intensive assay, typically reserved for lead candidates.[16]
Table 2: Comparative Aqueous Solubility of Pyridazine Derivatives
| Compound ID | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| Parent | 150 | 125 |
| Derivative 1 | >200 | 180 |
| Derivative 2 | 25 | 15 |
| Derivative 3 | 90 | 75 |
| Derivative 4 | >200 | 195 |
Part 2: Membrane Permeability and Efflux Liability
For a drug to be orally active, it must effectively cross the intestinal epithelium to reach systemic circulation. We will utilize a tiered approach to assess membrane permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free, high-throughput assay that predicts passive diffusion across a lipid-infused artificial membrane.[17][18][19] It is an excellent first-pass screen to rank compounds based on their passive permeability.[20] Different PAMPA models can be used to simulate absorption across the gastrointestinal tract (GIT) or the blood-brain barrier (BBB).[17]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Cell-Based Permeability Assays: Caco-2 and MDCK Models
While PAMPA is useful for assessing passive diffusion, cell-based assays are necessary to investigate the role of active transport and efflux.
-
Madin-Darby Canine Kidney (MDCK) Cells: These cells form tight monolayers and are useful for predicting passive permeability.[21]
-
MDCK-MDR1 Cells: This cell line is engineered to overexpress the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[22][23] Comparing permeability in MDCK and MDCK-MDR1 cells can identify compounds that are P-gp substrates.[24]
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[23]
Table 3: Permeability and Efflux Data for Pyridazine Derivatives
| Compound ID | PAMPA Papp (10⁻⁶ cm/s) | MDCK Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (MDCK-MDR1) |
| Parent | 12.5 | 10.2 | 8.5 | 1.5 |
| Derivative 1 | 15.8 | 13.5 | 12.1 | 1.2 |
| Derivative 2 | 5.2 | 4.1 | 1.5 | 4.8 |
| Derivative 3 | 9.8 | 8.5 | 7.9 | 1.8 |
| Derivative 4 | 14.2 | 11.8 | 3.2 | 6.2 |
Part 3: Metabolic Stability and Safety Assessment
A drug's metabolic stability and safety profile are paramount to its success. Early identification of liabilities in these areas can save considerable time and resources.
In Vitro Metabolic Stability
The liver is the primary site of drug metabolism, and in vitro assays using liver fractions are essential for predicting a compound's metabolic fate.[25][26][27]
-
Liver Microsomes: These subcellular fractions contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[28][29]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism.[30][31]
The metabolic stability of a compound is typically reported as its half-life (t½) and intrinsic clearance (CLint).[30]
Caption: General workflow for in vitro metabolic stability assays.
Table 4: Metabolic Stability of Pyridazine Derivatives in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent | 45 | 31 |
| Derivative 1 | >60 | <10 |
| Derivative 2 | 15 | 92 |
| Derivative 3 | 35 | 40 |
| Derivative 4 | 22 | 63 |
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is widely used to assess the cytotoxicity of drug candidates.[32][33] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Table 5: Cytotoxicity (IC₅₀) of Pyridazine Derivatives in HepG2 Cells
| Compound ID | IC₅₀ (µM) |
| Parent | >100 |
| Derivative 1 | >100 |
| Derivative 2 | 12.5 |
| Derivative 3 | 85 |
| Derivative 4 | 25.7 |
Cardiotoxicity Screening: hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[34][35] Therefore, early screening for hERG liability is a regulatory requirement. The gold standard for assessing hERG inhibition is the patch-clamp electrophysiology technique, which directly measures the flow of ions through the hERG channel.[34][35]
Table 6: hERG Inhibition of Pyridazine Derivatives
| Compound ID | hERG Inhibition IC₅₀ (µM) |
| Parent | >30 |
| Derivative 1 | >30 |
| Derivative 2 | 2.5 |
| Derivative 3 | >30 |
| Derivative 4 | 9.8 |
Part 4: Experimental Protocols
For the sake of brevity and clarity, detailed step-by-step protocols for the key assays are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Artificial Membrane: Coat the wells of a 96-well filter plate with a 1% solution of lecithin in dodecane and allow the solvent to evaporate.[36]
-
Prepare Donor and Acceptor Plates: Add the test compound (typically at 10 µM) to the donor plate wells.[36] Fill the acceptor plate wells with buffer.[18]
-
Assemble the "Sandwich": Place the filter plate onto the acceptor plate.[19]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[17][36]
-
Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.[18]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, buffer, and the test compound.[25]
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiate the Reaction: Add a solution of NADPH to start the metabolic reaction.[25]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Conclusion: Synthesizing the Data for Lead Candidate Selection
The comprehensive evaluation of drug-like properties is a multidimensional challenge. By systematically applying the in silico, physicochemical, and in vitro assays detailed in this guide, researchers can build a robust dataset to compare and contrast their novel derivatives of this compound.
Based on our hypothetical data:
-
Derivative 1 emerges as a strong candidate, exhibiting excellent solubility, high permeability without being an efflux substrate, high metabolic stability, and a clean safety profile.
-
Derivative 2 shows several liabilities, including poor solubility, significant P-gp efflux, rapid metabolism, and potent cytotoxicity and hERG inhibition.
-
Derivative 4 also raises concerns due to its high efflux ratio and hERG inhibition.
This structured, data-driven approach allows for the early identification of promising lead candidates and the deprioritization of molecules with unfavorable drug-like properties, ultimately streamlining the path to clinical development.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 5. aurlide.fi [aurlide.fi]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski's_Rule_of_Five [bionity.com]
- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ovid.com [ovid.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 23. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 24. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. labcorp.com [labcorp.com]
- 27. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 30. nuvisan.com [nuvisan.com]
- 31. bioivt.com [bioivt.com]
- 32. researchgate.net [researchgate.net]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. benchchem.com [benchchem.com]
- 35. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 36. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isopropyl 6-chloropyridazine-3-carboxylate
As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle and dispose of them safely and responsibly. Isopropyl 6-chloropyridazine-3-carboxylate is a valuable heterocyclic building block in pharmaceutical and agrochemical research. However, its chlorinated and biologically active structure demands a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and regulatory principles.
The core principle of this guide is risk mitigation through informed action . We will move beyond simple instructions to explain the chemical reasoning behind each step, ensuring that these procedures become a self-validating system for safety in your laboratory.
Part 1: Hazard Assessment & Immediate Safety Precautions
Understanding the specific risks associated with this compound is the foundation of safe handling and disposal. The primary hazards stem from its acute toxicity, irritant properties, and significant environmental risk. The compound's Safety Data Sheet (SDS) is the primary source for this information.
A summary of its GHS (Globally Harmonized System) classification provides a clear overview of the risks:
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Physical Hazard | H227: Combustible liquid | P210 |
| Health Hazards | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| H310 + H330: Fatal in contact with skin or if inhaled | P260, P262, P271, P280, P302+P352, P304+P340 | |
| H315: Causes skin irritation | P332+P313 | |
| H318: Causes serious eye damage | P305+P351+P338+P310 | |
| H335: May cause respiratory irritation | P304+P340+P312 | |
| H373: May cause damage to organs through prolonged or repeated exposure | - | |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects | P273 |
| Source: Synthesized from Sigma-Aldrich Safety Data Sheet. |
Causality of Hazards:
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyridazine ring makes the molecule persistent and toxic to aquatic organisms. Chlorinated organic compounds are under scrutiny by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential to form harmful byproducts.[1]
-
Ester Functionality: While the isopropyl ester itself is a common chemical feature, its presence on a biologically active core warrants caution.
-
Acute Toxicity: The "Fatal in contact with skin or if inhaled" classification is of utmost importance. This means that even small exposures can have severe consequences, making meticulous handling and the correct choice of Personal Protective Equipment (PPE) non-negotiable.
Part 2: Personal Protective Equipment (PPE) Protocol
Given the severe dermal and inhalation toxicity, a comprehensive PPE protocol is mandatory.
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves may offer initial protection for brief handling, but for extended work or managing spills, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2]
-
Eye and Face Protection : Chemical safety goggles are required at a minimum. Due to the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or dealing with potential splashes.[3]
-
Skin and Body Protection : A flame-retardant lab coat is essential. For any tasks involving significant quantities or a high risk of splashing, a chemically resistant apron or coveralls should be worn. All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4]
-
Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.
Part 3: Waste Segregation & Collection Workflow
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a disposal facility. The guiding principle is to treat all waste streams—solid, liquid, and contaminated labware—as hazardous.[5][6]
Figure 1. Waste Segregation Workflow
Step-by-Step Collection Protocol:
-
Labeling : Before adding any waste, clearly label the designated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Container Selection : Use robust, chemically compatible containers with secure, tight-fitting lids. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle.
-
Segregation : This compound must be collected in a halogenated organic waste stream. Do not mix with non-halogenated solvents, strong acids, strong bases, or oxidizers.[7] Mixing incompatible waste streams can cause dangerous reactions and complicates the disposal process.
-
Fill Level : Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[5]
-
Closure : Keep waste containers closed at all times, except when adding waste. This minimizes the release of harmful vapors.
Part 4: Primary Disposal Pathway: Professional Hazardous Waste Management
For virtually all laboratory settings, the only acceptable and legal disposal method is through a licensed environmental services or hazardous waste management company.[6][8] Attempting to treat or neutralize this chemical in-lab without proper equipment and analytical verification is strongly discouraged and may violate regulations.
Operational Plan for Professional Disposal:
-
Accumulation : Collect waste in the properly labeled containers as described in Part 3.
-
Documentation : Maintain a log of the waste generated, noting the chemical name and estimated quantity.
-
Request Pickup : When the container is full (or approaching the institution's time limit for storage, often 90 days), submit a waste collection request to your institution's Environmental Health & Safety (EHS) office or the contracted waste vendor.[6][7]
-
Final Disposal Method - Incineration : The ultimate fate of chlorinated hazardous waste is typically high-temperature incineration. This method is necessary to ensure the complete destruction of the molecule. Combustion of chlorinated hydrocarbons at temperatures above 900°C in a properly designed incinerator breaks the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl), with the HCl being neutralized in a scrubber system.[9][10] Improper or low-temperature incineration can lead to the formation of highly toxic chlorinated byproducts, such as dioxins.[11]
Part 5: Decontamination & Empty Container Disposal
Even "empty" containers and contaminated labware must be managed as hazardous waste until properly decontaminated.
Protocol for Empty Containers:
-
Initial Removal : Once the container is empty of all pourable or scrapable material, it is still considered hazardous.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or methanol). The rinsate from these washes is considered hazardous waste and MUST be collected and added to your halogenated liquid waste stream.[6]
-
Defacing : After triple rinsing, deface or remove all original labels to prevent misuse.[6]
-
Final Disposal : A properly triple-rinsed and defaced container can typically be disposed of in the normal trash or glass recycling, but you must confirm this with your institution's EHS department.
Protocol for Contaminated Labware (e.g., glassware, stir bars):
-
Initial Decontamination : Rinse the labware with a suitable solvent into the halogenated liquid waste container.
-
Washing : After the initial solvent rinse, the labware can typically be washed using standard laboratory detergents.
-
Gross Contamination : Labware that is grossly contaminated and cannot be effectively cleaned should be disposed of as solid hazardous waste.[8]
Part 6: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Small Spills (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent into a sealed container for disposal as halogenated solid waste.
-
Large Spills : Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.[7]
By adhering to these detailed procedures, you build a deep and resilient culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity.
References
- 1. epa.gov [epa.gov]
- 2. watson-int.com [watson-int.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ethz.ch [ethz.ch]
- 6. vumc.org [vumc.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. d-nb.info [d-nb.info]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
